molecular formula C14H20N2O4 B12413284 H-Lys(Z)-OH-d3

H-Lys(Z)-OH-d3

Cat. No.: B12413284
M. Wt: 283.34 g/mol
InChI Key: CKGCFBNYQJDIGS-PAUCBHALSA-N
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Description

H-Lys(Z)-OH-d3 is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 283.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

283.34 g/mol

IUPAC Name

(2S)-2-amino-2,6,6-trideuterio-6-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1/i9D2,12D

InChI Key

CKGCFBNYQJDIGS-PAUCBHALSA-N

Isomeric SMILES

[2H][C@](CCCC([2H])([2H])NC(=O)OCC1=CC=CC=C1)(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to H-Lys(Z)-OH-d3: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Lys(Z)-OH-d3, a deuterated derivative of N-ε-benzyloxycarbonyl-L-lysine. This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in mass spectrometry-based quantitative analysis, particularly within the realms of pharmacokinetics and drug metabolism studies.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of H-Lys(Z)-OH, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution is strategically placed to offer a distinct mass shift for mass spectrometry applications without significantly altering the chemical behavior of the molecule.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not always readily available from suppliers. However, the properties of its non-deuterated analog, H-Lys(Z)-OH, provide a strong reference point.

PropertyThis compoundH-Lys(Z)-OH (Non-deuterated analog)
Molecular Formula C₁₄H₁₇D₃N₂O₄C₁₄H₂₀N₂O₄
Molecular Weight 283.34 g/mol 280.32 g/mol [1]
Appearance White to off-white powderWhite to off-white powder
Melting Point Not available259 °C (decomposes)
Optical Rotation Not available[α]20/D +15.5 ± 1°, c = 1% in 1 M HCl
Solubility Not availableSoluble in 1M HCl. Slightly soluble in water.
Purity Isotopic and chemical purity should be confirmed by the supplier's Certificate of Analysis.Typically ≥99%
Storage Store at -20°C to 4°C, protected from moisture.Store at -20°C to 4°C.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling introduces a known mass difference between the analyte of interest and the internal standard, which is crucial for accurate quantification.

Pharmacokinetic Studies

In pharmacokinetic (PK) studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. Deuterated compounds like this compound can be used as internal standards for the quantification of the non-deuterated drug or its metabolites in biological matrices such as plasma, urine, or tissue homogenates. The co-elution of the analyte and the deuterated standard in LC, followed by their distinct detection by MS, allows for correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Drug Metabolism Studies

Deuteration can also be used to probe metabolic pathways. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect" where the rate of metabolic reactions involving the cleavage of this bond is slowed. While this compound is primarily used as a stable internal standard, this principle is fundamental to the design of deuterated drugs with improved metabolic profiles.

Experimental Protocols

While a specific, universally applicable protocol for this compound will depend on the analyte and the biological matrix, the following provides a general workflow for its use as an internal standard in an LC-MS/MS-based quantification assay.

Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, DMSO, or a buffer in which it is soluble) to a final concentration of 1 mg/mL. Store this stock solution at -20°C or below.

  • Working Solution: Prepare a series of dilutions from the stock solution to create a working solution at a concentration appropriate for spiking into calibration standards, quality control samples, and unknown samples. The final concentration of the internal standard in the samples should be optimized to provide a strong and consistent signal in the mass spectrometer.

Sample Preparation

A generic protein precipitation protocol for plasma samples is described below. This would need to be optimized for the specific analyte.

Sample_Preparation_Workflow start Start: Plasma Sample spike Spike with This compound Working Solution start->spike vortex1 Vortex spike->vortex1 precipitate Add Cold Acetonitrile (3x volume) vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge (e.g., 10,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (e.g., under Nitrogen) supernatant->dry reconstitute Reconstitute in LC Mobile Phase dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze Lysine_Metabolism cluster_deprotection In Vivo Deprotection cluster_saccharopine Saccharopine Pathway (Major Pathway) cluster_pipecolate Pipecolate Pathway (Brain) This compound This compound d3-Lysine d3-Lysine This compound->d3-Lysine Cleavage of Z-group Saccharopine Saccharopine d3-Lysine->Saccharopine Pipecolic Acid Pipecolic Acid d3-Lysine->Pipecolic Acid alpha-Aminoadipate-semialdehyde alpha-Aminoadipate-semialdehyde Saccharopine->alpha-Aminoadipate-semialdehyde alpha-Aminoadipate alpha-Aminoadipate alpha-Aminoadipate-semialdehyde->alpha-Aminoadipate alpha-Ketoadipate alpha-Ketoadipate alpha-Aminoadipate->alpha-Ketoadipate Glutaryl-CoA Glutaryl-CoA alpha-Ketoadipate->Glutaryl-CoA Acetyl-CoA Acetyl-CoA Glutaryl-CoA->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle alpha-Aminoadipate-semialdehyde_p alpha-Aminoadipate-semialdehyde_p Pipecolic Acid->alpha-Aminoadipate-semialdehyde_p alpha-Aminoadipate-semialdehyde_p->alpha-Aminoadipate

References

The Strategic Role of the Benzyloxycarbonyl (Z) Protecting Group in H-Lys(Z)-OH-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the benzyloxycarbonyl (Z or Cbz) protecting group in the deuterated lysine derivative, H-Lys(Z)-OH-d3. We will delve into its function in peptide synthesis, present quantitative data, detail experimental protocols, and visualize key processes to offer a thorough resource for professionals in chemical and pharmaceutical research.

Core Concepts: The Function of the Z Protecting Group

In the synthesis of peptides and other complex organic molecules, protecting groups are essential tools for temporarily masking reactive functional groups. This prevents unintended side reactions and ensures the regioselective formation of desired chemical bonds. The lysine molecule possesses two primary amino groups: the α-amino group, which participates in peptide bond formation, and the ε-amino group on its side chain. The ε-amino group is nucleophilic and can interfere with the controlled, sequential addition of amino acids during peptide synthesis.

The Z-group (benzyloxycarbonyl) is a well-established carbamate-type protecting group used to selectively block the ε-amino group of lysine. In this compound, the Z group is attached to the ε-amino nitrogen, rendering it non-reactive under the conditions required for peptide coupling. This ensures that only the α-amino group is available to form a peptide bond with the next amino acid in the sequence.

The key attributes of the Z protecting group include its stability under a range of reaction conditions and the multiple methods available for its removal (deprotection), offering flexibility in synthetic strategies.[1][2]

The Significance of Deuteration (d3)

The "-d3" designation in this compound indicates that three hydrogen atoms in the lysine molecule have been replaced with deuterium, a stable isotope of hydrogen. Deuterium-labeled amino acids are invaluable tools in quantitative proteomics and metabolic research, primarily in studies utilizing mass spectrometry. When a peptide containing a deuterated amino acid is analyzed, its mass is shifted by a known amount compared to its non-deuterated counterpart. This mass difference allows for accurate quantification of proteins and peptides in complex biological samples, a technique often referred to as Stable Isotope Labeling with Amino acids in Cell culture (SILAC).

Data Presentation: A Comparative Look at Lysine Protecting Groups

The selection of a protecting group is a critical step in planning a peptide synthesis strategy. The choice depends on the desired orthogonality (the ability to remove one protecting group without affecting others), the stability of the peptide, and the desired cleavage conditions. Below is a comparative summary of common lysine ε-amino protecting groups.

Protecting GroupAbbreviationStructureCleavage ConditionsStabilityKey Advantages
Benzyloxycarbonyl Z or Cbz C₆H₅CH₂OCO- Catalytic Hydrogenolysis (H₂/Pd), Strong Acids (HBr/AcOH, HF)Stable to mild acids and bases.Well-established, crystalline derivatives, multiple deprotection options.[1]
tert-ButoxycarbonylBoc(CH₃)₃COCO-Strong Acids (TFA)Stable to bases and hydrogenolysis.Widely used in Boc-based solid-phase peptide synthesis (SPPS).
9-Fluorenyl-methyloxycarbonylFmocC₁₅H₁₁O₂-Bases (e.g., Piperidine)Stable to acids and hydrogenolysis.Core of Fmoc-based SPPS, allowing for mild deprotection cycles.
AllyloxycarbonylAllocCH₂=CHCH₂OCO-Pd(0) catalyst and a scavengerStable to acids and bases.Orthogonal to both Boc and Fmoc, useful for on-resin side-chain modifications.[3]

Experimental Protocols

This section details the fundamental procedures for the protection of lysine, its incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS), and the subsequent deprotection of the Z group.

Synthesis of H-Lys(Z)-OH

The regioselective protection of the ε-amino group of lysine can be achieved through various methods. One common approach involves the use of a copper complex to temporarily block the α-amino and carboxyl groups, leaving the ε-amino group free to react with benzyl chloroformate.

Protocol for ε-Z-Lysine Synthesis:

  • Copper Complex Formation: Dissolve L-lysine hydrochloride in water and add a stoichiometric amount of copper(II) sulfate solution. Adjust the pH to approximately 9.5 with sodium carbonate to precipitate the copper complex of lysine.

  • Protection Reaction: Suspend the copper-lysine complex in a solution of sodium bicarbonate. Cool the mixture in an ice bath and add benzyl chloroformate dropwise while maintaining the pH between 9 and 10 with sodium carbonate.

  • Complex Decomposition: After the reaction is complete, decompose the copper complex by acidifying the solution with hydrochloric acid and treating it with hydrogen sulfide gas to precipitate copper sulfide.

  • Isolation and Purification: Filter off the copper sulfide and adjust the pH of the filtrate to the isoelectric point of H-Lys(Z)-OH (around 6-7) to precipitate the product. The crude product can be recrystallized from water or aqueous ethanol to yield pure H-Lys(Z)-OH.

Note: Yields for this process are typically in the range of 60-70%.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys(Z)-OH

The following is a generalized protocol for a manual Fmoc-based SPPS cycle for the incorporation of a lysine residue protected with a Z group on its side chain.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Lys(Z)-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (typically 20%)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Protocol:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Drain and repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and the dibenzofulvene byproduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Lys(Z)-OH) and the coupling reagent (e.g., HBTU) in DMF.

    • Add DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours to allow for complete coupling.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Note that the Z group is stable to TFA and will remain on the lysine side chain.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the cleavage solution using cold diethyl ether. Centrifuge to collect the peptide pellet and wash with cold ether.

Deprotection of the Z Group

The removal of the Z group is typically performed after the peptide has been cleaved from the resin or in the final step of a solution-phase synthesis.

Method 1: Catalytic Hydrogenolysis

This is the most common and mildest method for Z-group deprotection.

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10% by weight).

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature and atmospheric pressure.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to obtain the deprotected peptide.

Method 2: Strong Acid Cleavage

This method is used when the peptide is sensitive to catalytic hydrogenation (e.g., contains sulfur or other reducible groups).

  • Reaction Setup: Dissolve the Z-protected peptide in glacial acetic acid.

  • Reagent Addition: Add a solution of hydrogen bromide (HBr) in acetic acid (typically 33%).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Precipitate the deprotected peptide by adding cold diethyl ether. Collect the product by filtration or centrifugation.

Caution: HBr in acetic acid is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Visualizations

Chemical Structures and Protection Scheme

Caption: Protection of the ε-amino group of lysine.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Figure 2. General Workflow of Fmoc-based Solid-Phase Peptide Synthesis Resin Resin Support Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. N-terminal Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF, DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Couple Wash2 5. Washing (DMF, DCM) Couple->Wash2 Cycle Repeat for each amino acid Wash2->Cycle Cycle->Deprotect Next cycle FinalDeprotect Final N-terminal Fmoc Deprotection Cycle->FinalDeprotect Final cycle Cleave Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) FinalDeprotect->Cleave Precipitate Peptide Precipitation (Cold Ether) Cleave->Precipitate Purify Purification (HPLC) Precipitate->Purify

Caption: A typical cycle in Fmoc SPPS.

Deprotection Pathways for the Z Group

Deprotection_Pathways Figure 3. Deprotection Pathways for the Z Group on Lysine cluster_H2 Catalytic Hydrogenolysis cluster_HBr Acidolysis LysZ Peptide-Lys(Z) H2_reagents H₂, Pd/C Methanol HBr_reagents HBr / Acetic Acid LysOH Peptide-Lys-OH H2_products Toluene + CO₂ LysOH->H2_products HBr_products Benzyl Bromide + CO₂ LysOH->HBr_products H2_reagents->LysOH HBr_reagents->LysOH

Caption: Common methods for Z-group removal.

Conclusion

The benzyloxycarbonyl (Z) group remains a cornerstone of peptide and organic synthesis due to its robustness and versatile deprotection options. In the context of this compound, it serves the critical function of selectively masking the ε-amino group of lysine, thereby enabling the controlled and precise construction of peptide chains. The incorporation of a deuterium label in the lysine backbone further extends its utility into the realm of quantitative mass spectrometry, making it a powerful tool for modern proteomics and drug discovery. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and scientists aiming to leverage the full potential of this valuable synthetic building block.

References

An In-depth Technical Guide to the Synthesis and Purification of H-Lys(Z)-OH-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of deuterated N-epsilon-benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH-d3). The protocols outlined herein are based on established principles of organic synthesis, isotopic labeling, and chromatographic purification techniques, designed to yield a high-purity product suitable for a range of research and development applications, including its use as an internal standard in mass spectrometry-based assays.

Introduction

Isotopically labeled amino acids are invaluable tools in biomedical and pharmaceutical research. They serve as tracers for metabolic pathways, internal standards for quantitative analysis, and probes in structural biology. This compound, a stable isotope-labeled version of N-epsilon-benzyloxycarbonyl-L-lysine, is a crucial reagent in peptide synthesis and various biochemical studies. The introduction of deuterium atoms allows for mass-shifting, which is essential for accurate quantification in complex biological matrices by mass spectrometry. This guide details a robust synthetic and purification workflow for obtaining this compound of high isotopic and chemical purity.

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the preparation of the deuterated L-lysine precursor and the subsequent selective protection of the epsilon-amino group with a benzyloxycarbonyl (Z) group. For the purpose of this guide, we will focus on the synthesis of L-lysine deuterated at the 6-position (6,6-d2) and the alpha-position (α-d1), resulting in a d3-labeled lysine. This specific labeling pattern is proposed based on common synthetic strategies for deuterated amino acids.

Synthesis of L-Lysine-α,6,6-d3

The synthesis of the deuterated lysine precursor can be achieved through a multi-step sequence starting from a suitable protected and activated lysine derivative. A plausible route involves the deuteration of the α-carbon and the terminal methylene group of the side chain.

N-epsilon-benzyloxycarbonylation

With the deuterated L-lysine in hand, the next step is the selective protection of the ε-amino group. This is a critical step to ensure that the α-amino group remains free for subsequent reactions, such as peptide coupling.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and purification of this compound.

Protocol for Synthesis of L-Lysine-α,6,6-d3 (Hypothetical)

Materials:

  • Nα-Boc-L-lysine methyl ester

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) in D₂O

  • Palladium on carbon (Pd/C, 10%)

  • Deuterium gas (D₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • α-Deuteration: To a solution of Nα-Boc-L-lysine methyl ester (1.0 eq) in D₂O, add NaOD (0.1 eq). Stir the mixture at room temperature for 24 hours to facilitate H/D exchange at the α-position.

  • Quenching and Extraction: Neutralize the reaction mixture with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Side-Chain Deuteration: The resulting Nα-Boc-L-lysine-α-d1 methyl ester is then subjected to a catalytic deuteration. Dissolve the compound in methanol-d4 and add 10% Pd/C. Place the mixture under an atmosphere of D₂ gas and stir vigorously for 48 hours.

  • Work-up and Deprotection: Filter the reaction mixture through celite to remove the catalyst. Evaporate the solvent. The resulting protected and deuterated lysine is then deprotected by treatment with 6 M HCl at reflux for 4 hours.

  • Isolation: Cool the reaction mixture and evaporate the solvent to yield L-lysine-α,6,6-d3 dihydrochloride as a crude solid.

Protocol for Synthesis of this compound

Materials:

  • L-lysine-α,6,6-d3 dihydrochloride

  • Copper(II) sulfate pentahydrate

  • Sodium bicarbonate

  • Benzyl chloroformate

  • Dioxane

  • Methanol

  • Diethyl ether

Procedure:

  • Formation of Copper Complex: Dissolve L-lysine-α,6,6-d3 dihydrochloride (1.0 eq) in water and add copper(II) sulfate pentahydrate (0.5 eq). Adjust the pH to 9.0 with sodium bicarbonate. A deep blue solution of the lysine-copper complex will form.

  • Protection Reaction: To the cooled (0 °C) solution of the copper complex, add a solution of benzyl chloroformate (1.1 eq) in dioxane dropwise while maintaining the pH at 9.0 with sodium bicarbonate. Stir the reaction mixture at room temperature overnight.

  • Decomplexation and Precipitation: Acidify the reaction mixture to pH 3.0 with 2 M HCl. The product will precipitate out of the solution.

  • Isolation and Washing: Filter the precipitate and wash thoroughly with cold water, followed by diethyl ether.

  • Drying: Dry the resulting white solid under vacuum to yield crude this compound.

Purification Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot 80% aqueous ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold 80% aqueous ethanol.

  • Dry the purified crystals under vacuum.

Purification Protocol: Preparative HPLC

System: Preparative High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm) Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water Mobile Phase B: 0.1% TFA in acetonitrile Gradient: 5% to 60% B over 40 minutes Flow Rate: 20 mL/min Detection: UV at 254 nm

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

  • Inject the solution onto the equilibrated preparative HPLC column.

  • Collect fractions corresponding to the main product peak.

  • Pool the pure fractions and lyophilize to obtain the final product as a white fluffy solid.

Data Presentation

Table 1: Summary of Synthetic Reaction Parameters

StepReactantsReagentsSolventTemperature (°C)Time (h)
α-DeuterationNα-Boc-L-lysine methyl esterNaODD₂O2524
Side-Chain DeuterationNα-Boc-L-lysine-α-d1 methyl esterD₂ gas, 10% Pd/CMethanol-d42548
Nε-ProtectionL-lysine-α,6,6-d3, Copper(II) sulfateBenzyl chloroformate, NaHCO₃Water/Dioxane0-2512

Table 2: Purification and Analytical Data

Purification MethodPurity (by HPLC, %)Isotopic Enrichment (by MS, %)Yield (%)
Recrystallization>95>98~60
Preparative HPLC>99>98~45

Table 3: Analytical Characterization

TechniqueExpected Result
¹H NMRAbsence of signals corresponding to the α-proton and the two ε-protons. Shifts consistent with the H-Lys(Z)-OH structure.
¹³C NMRShifts consistent with the H-Lys(Z)-OH structure.
Mass Spectrometry (ESI+)[M+H]⁺ at m/z = 284.16 (calculated for C₁₄H₁₇D₃N₂O₄⁺)

Visualizations

Synthesis_Workflow A Nα-Boc-L-lysine methyl ester B α-Deuteration (NaOD, D₂O) A->B Step 1 C Nα-Boc-L-lysine-α-d1 methyl ester B->C D Side-Chain Deuteration (D₂, Pd/C) C->D Step 2 E Protected L-lysine-α,6,6-d3 D->E F Deprotection (6M HCl) E->F Step 3 G L-lysine-α,6,6-d3 F->G H Nε-Protection (Benzyl Chloroformate) G->H Step 4 I Crude this compound H->I

Caption: Proposed synthetic workflow for this compound.

Purification_Workflow cluster_purification Purification Options Crude Crude this compound Recrystallization Recrystallization (Aqueous Ethanol) Crude->Recrystallization Prep_HPLC Preparative HPLC (Reverse Phase) Crude->Prep_HPLC Pure_Product_Recryst Pure this compound (>95% Purity) Recrystallization->Pure_Product_Recryst Pure_Product_HPLC Pure this compound (>99% Purity) Prep_HPLC->Pure_Product_HPLC

Caption: Purification workflow for this compound.

An In-depth Technical Guide to Deuterium Labeling Patterns in H-Lys(Z)-OH-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling patterns, synthesis, and analysis of H-Lys(Z)-OH-d3, an isotopically labeled form of N-ε-(benzyloxycarbonyl)-L-lysine. This compound is a valuable tool in drug development and metabolic research, primarily utilized as an internal standard for mass spectrometry-based quantification of lysine and its derivatives.

Deuterium Labeling Pattern

This compound is strategically labeled with three deuterium atoms. The precise placement of these heavy isotopes is critical for its application as an internal standard, ensuring a distinct mass shift from its unlabeled counterpart without significantly altering its chemical properties.

Based on the publicly available chemical structure information, the deuterium atoms are incorporated at the following positions:

  • One deuterium atom at the alpha-carbon (Cα).

  • Two deuterium atoms at the epsilon-carbon (Cε).

This labeling pattern provides a stable isotopic signature, as the C-D bonds at these positions are not readily exchangeable under typical physiological or analytical conditions.

Quantitative Data

The isotopic purity of this compound is a key parameter for its use in quantitative assays. While lot-specific data may vary, typical specifications for high-quality isotopically labeled standards are summarized below. Researchers should always refer to the Certificate of Analysis provided by the supplier for precise quantitative information.

ParameterSpecification
Chemical Purity≥98%
Isotopic Purity (d3)≥99 atom % Deuterium
d0 Isotopic Abundance<0.5%
d1 Isotopic Abundance<1.0%
d2 Isotopic Abundance<2.0%

Experimental Protocols

Proposed Synthesis of this compound

A detailed, proprietary synthesis protocol for commercially available this compound is not publicly disclosed. However, a plausible synthetic route can be conceptualized based on established methods for amino acid modification and deuterium labeling. The following is a representative, multi-step protocol.

Step 1: Selective Protection of the α-Amino Group

The synthesis would likely begin with L-lysine, where the α-amino group is first protected to allow for specific modification of the ε-amino group. A common method involves the formation of a copper(II) complex.

  • Dissolve L-lysine hydrochloride in water.

  • Add a basic copper salt (e.g., copper(II) carbonate) and heat the mixture to form the copper(II) chelate of lysine, which selectively protects the α-amino and α-carboxyl groups.

Step 2: Protection of the ε-Amino Group

With the α-amino group complexed, the ε-amino group is free to react.

  • To the aqueous solution of the lysine-copper complex, add benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions (e.g., maintaining pH with sodium bicarbonate).

  • The benzyloxycarbonyl (Z) group will selectively acylate the ε-amino group.

Step 3: Decomposition of the Copper Complex

The copper complex is then removed to liberate the α-amino and α-carboxyl groups.

  • Treat the reaction mixture with a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or by bubbling hydrogen sulfide gas through the solution to precipitate copper sulfide.

  • Filter the mixture to remove the copper salt or complex.

  • Purify the resulting H-Lys(Z)-OH by recrystallization or chromatography.

Step 4: Deuterium Labeling

The final step involves the introduction of deuterium atoms. This can be achieved through hydrogen-deuterium exchange reactions under specific conditions.

  • Dissolve the synthesized H-Lys(Z)-OH in a suitable solvent system, such as D₂O with a catalytic amount of a base or acid.

  • Heating the mixture can facilitate the exchange of protons for deuterons at the α- and ε-carbon positions. The exchange at the α-carbon is typically more facile due to the acidity of the α-proton. Exchange at the ε-carbon may require more forcing conditions or a different catalytic system.

  • The reaction progress is monitored by NMR or mass spectrometry to achieve the desired level of deuteration.

  • The final product, this compound, is purified by chromatography and lyophilized.

G cluster_synthesis Proposed Synthesis Workflow L-Lysine L-Lysine Protection α-Amino Group Protection (e.g., Cu(II) complex) L-Lysine->Protection Step 1 Z-Protection ε-Amino Group Protection (Cbz-Cl) Protection->Z-Protection Step 2 Deprotection Decomposition of Cu(II) Complex Z-Protection->Deprotection Step 3 Deuteration H-D Exchange (D₂O, catalyst) Deprotection->Deuteration Step 4 Purification Purification and Lyophilization Deuteration->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This compound is typically used as an internal standard in LC-MS/MS assays for the quantification of unlabeled H-Lys(Z)-OH or related analytes.

Sample Preparation

  • Spike the biological or experimental sample with a known concentration of this compound.

  • Perform protein precipitation with a solvent such as acetonitrile or methanol.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis. Further solid-phase extraction (SPE) may be employed for cleaner samples.

LC Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (unlabeled): m/z 281.15.

  • Precursor Ion (d3-labeled): m/z 284.17.

  • Product Ions: The choice of product ions for monitoring would be determined by fragmentation analysis (MS/MS) of the parent compounds. Common fragments would arise from the loss of water, ammonia, or cleavage of the lysine side chain.

Logical Workflow for Application

The primary application of this compound is in quantitative bioanalysis using the isotope dilution mass spectrometry method.

G cluster_workflow Analytical Workflow using this compound Sample Biological Sample (contains unlabeled analyte) Spike Spike with known amount of this compound Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC_Separation LC Separation (Reverse Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Ratio of analyte to internal standard) MS_Detection->Quantification

Caption: Workflow for quantitative analysis using this compound.

In-Depth Technical Guide on the Stability and Storage of H-Lys(Z)-OH-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nε-benzyloxycarbonyl-L-lysine-d3 (H-Lys(Z)-OH-d3). The information presented herein is critical for maintaining the integrity, purity, and performance of this isotopically labeled amino acid derivative in research and development applications.

Core Stability Profile

This compound, a deuterated analog of Nε-benzyloxycarbonyl-L-lysine, is a stable compound when stored and handled under appropriate conditions. Its stability is primarily influenced by temperature, light, and pH. The benzyloxycarbonyl (Z) protecting group is generally stable to neutral and basic conditions but is susceptible to cleavage under strong acidic conditions and through catalytic hydrogenolysis.

General Handling and Storage Recommendations

Proper storage is paramount to prevent degradation and ensure the long-term viability of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.

FormStorage TemperatureRecommended DurationKey Considerations
Powder -20°CUp to 3 yearsProtect from moisture. Store in a tightly sealed container.
4°CUp to 2 yearsFor shorter-term storage. Protect from moisture.
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Data compiled from multiple supplier recommendations.

It is crucial to handle the compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses. Avoid the generation of dust when handling the solid material.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for developing stable formulations and interpreting analytical results. The primary routes of degradation are anticipated to be hydrolysis of the benzyloxycarbonyl group and intramolecular cyclization of the lysine backbone.

Hydrolysis of the Benzyloxycarbonyl (Z) Group

The Z-group is susceptible to cleavage under acidic conditions, which would result in the formation of L-lysine-d3 and benzyl alcohol. This degradation is more pronounced in the presence of strong acids.

Intramolecular Cyclization

Under certain conditions, particularly at elevated temperatures, the lysine moiety can undergo intramolecular cyclization to form lysine lactam.

The following diagram illustrates the potential degradation pathways of this compound.

G main This compound deg1 L-Lysine-d3 + Benzyl Alcohol main->deg1 Acid Hydrolysis deg2 Lysine-d3 Lactam main->deg2 Thermal Stress (Intramolecular Cyclization)

Figure 1. Potential Degradation Pathways of this compound.

Experimental Protocols for Stability Assessment

Forced degradation studies are critical for identifying potential degradation products and developing stability-indicating analytical methods. The following are generalized protocols that can be adapted for this compound.

Solution State Stability Under Stress Conditions

Objective: To evaluate the stability of this compound in solution under acidic, basic, oxidative, and photolytic stress.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and store at room temperature.

    • Photolytic Degradation: Expose the sample solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.

The following diagram outlines the experimental workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, 60°C) prep->base oxid Oxidative (3% H₂O₂) prep->oxid photo Photolytic (UV/Vis Light) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling photo->sampling analysis Analyze by HPLC/UPLC-MS sampling->analysis

Figure 2. Experimental Workflow for Forced Degradation Studies.

Analytical Methods for Stability Testing

A validated, stability-indicating analytical method is essential for accurately assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the recommended techniques.

HPLC Method Parameters (Illustrative Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A suitable gradient to resolve the parent compound from its degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method validation should be performed in accordance with ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Summary of Stability-Influencing Factors

The following table provides a summary of factors known to influence the stability of this compound and related N-benzyloxycarbonyl protected amino acids.

FactorEffect on StabilityRecommendations
Temperature Elevated temperatures can accelerate degradation, particularly lactam formation.Store at recommended low temperatures (-20°C for long-term).
Light Exposure to UV light can cause photodegradation of the benzyloxycarbonyl group.Protect from light by using amber vials or storing in the dark.
pH Stable in neutral and mildly basic conditions. Susceptible to hydrolysis in strong acids.Avoid strongly acidic conditions during storage and handling of solutions.
Oxidizing Agents Incompatible with strong oxidizing agents.Avoid contact with strong oxidizing agents.
Moisture The solid form is hygroscopic and moisture can promote degradation.Store in a desiccator or in a tightly sealed container in a dry environment.

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.

Navigating the Solubility Landscape of H-Lys(Z)-OH-d3 in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of H-Lys(Z)-OH-d3, a deuterated derivative of Nε-benzyloxycarbonyl-L-lysine. Given the limited direct experimental data on the deuterated form, this document synthesizes available information for the non-deuterated analogue, H-Lys(Z)-OH, and discusses the generally accepted minimal impact of deuteration on solubility. This guide is intended to assist researchers in the effective handling and application of this compound in various experimental settings.

Introduction to this compound

This compound is a stable isotope-labeled amino acid derivative used in a variety of research applications, including peptide synthesis, as a standard in mass spectrometry-based proteomics, and in metabolic studies. The replacement of three hydrogen atoms with deuterium provides a distinct mass shift, facilitating its use as an internal standard for the accurate quantification of its non-deuterated counterpart. Understanding its solubility in common organic solvents is critical for its effective use in these applications, ensuring accurate concentration preparation and optimal reaction conditions.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for H-Lys(Z)-OH and a related protected amino acid, Fmoc-Lys-OH, in common organic solvents. The inclusion of Fmoc-Lys-OH data provides a broader context for the solubility of protected lysine derivatives.

CompoundSolventSolubilityConcentration (mM)Remarks
H-Lys(Z)-OH DMSO < 1 mg/mL [1]< 3.57 mM Insoluble or slightly soluble.[1]
H-Lys(Z)-OHChloroformSoluble-Qualitative data; requires confirmation.
H-Lys(Z)-OHDichloromethaneSoluble-Qualitative data; requires confirmation.
H-Lys(Z)-OHEthyl AcetateSoluble-Qualitative data; requires confirmation.
H-Lys(Z)-OHAcetoneSoluble-Qualitative data; requires confirmation.
Fmoc-Lys-OHDMSO50 mg/mL135.71 mMUltrasonic and adjust pH to 2 with 1 M HCl.
Fmoc-Lys-OHMethanol5.74 mg/mL15.58 mMUltrasonic and adjust pH to 6 with HCl.

Data for Fmoc-Lys-OH is provided for comparative purposes and relates to a different compound.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a protected amino acid like this compound in an organic solvent. This method is based on the principle of reaching a saturated solution and then quantifying the dissolved solute.

Materials:

  • This compound powder

  • Organic solvents of interest (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions (for Calibration):

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Equilibration:

    • Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Saturated Solution:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • Centrifuge the vial to further separate the undissolved solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

  • Filtration:

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility measurements.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the prepared calibration standards.

    • Analyze the diluted solution using HPLC or a UV-Vis spectrophotometer.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mM.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_filtration Filtration cluster_analysis Analysis cluster_result Result A Weigh excess this compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtered saturated solution F->G H Quantify using HPLC or UV-Vis G->H I Calculate solubility H->I

Solubility Determination Workflow

Conclusion

The solubility of this compound in common organic solvents is a critical parameter for its effective use in research and drug development. While direct quantitative data for the deuterated compound is scarce, the available information for H-Lys(Z)-OH indicates low solubility in DMSO and suggests that it may be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. It is recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems using a robust protocol as outlined in this guide. The minimal expected impact of deuteration on solubility provides confidence that the data for the non-deuterated form is a useful starting point for these investigations.

References

Isotopic Enrichment of Commercially Available H-Lys(Z)-OH-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise isotopic enrichment of labeled compounds is critical for the accuracy and reliability of experimental results. This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available Nε-Z-L-lysine-d3 (H-Lys(Z)-OH-d3), a deuterated amino acid derivative frequently utilized in various research applications, including as an internal standard in mass spectrometry-based proteomics and metabolomics.

While specific isotopic enrichment data for this compound can vary by supplier and by individual production lot, this guide presents representative data based on commercially available deuterated lysine products from leading suppliers. This information is typically detailed in the Certificate of Analysis (CoA) provided with the product.

Data Presentation: Isotopic Enrichment Levels

The isotopic enrichment of deuterated compounds is a key quality parameter. Below is a table summarizing the typical isotopic enrichment levels for commercially available deuterated lysine products, which are expected to be comparable to those for this compound.

CompoundSupplierIsotopic Enrichment (Atom % D)Chemical Purity
L-Lysine·2HCl (D₉)Cambridge Isotope Laboratories, Inc.98%>98%
L-Lysine·2HCl (4,4,5,5-D₄)Cambridge Isotope Laboratories, Inc.96-98%>98%
This compoundRepresentativeTypically ≥98%≥95%

Note: The data for this compound is representative of typical specifications for commercially available deuterated amino acids. For precise figures, always refer to the Certificate of Analysis for the specific product lot.

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic enrichment is primarily accomplished through two powerful analytical techniques: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a fundamental technique for determining the isotopic distribution and abundance of labeled compounds.

Methodology:

  • Sample Preparation: A dilute solution of the deuterated compound is prepared in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid).

  • Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography (LC), and ionized using an appropriate technique, such as electrospray ionization (ESI).

  • Mass Analysis: The ionized molecules are analyzed by a high-resolution mass analyzer (e.g., Orbitrap or TOF). The high resolution allows for the separation of isotopic peaks that are very close in mass-to-charge ratio (m/z).

  • Data Acquisition: A full scan mass spectrum is acquired, showing the distribution of isotopologues (molecules that differ only in their isotopic composition).

  • Data Analysis:

    • The theoretical m/z values for the unlabeled (M+0), singly deuterated (M+1), doubly deuterated (M+2), triply deuterated (M+3), etc., species are calculated.

    • The observed peak intensities for each isotopologue are measured from the mass spectrum.

    • The isotopic enrichment is calculated using the following formula:

      where:

      • n is the number of deuterium atoms in the isotopologue (0, 1, 2, 3).

      • I_n is the intensity of the peak corresponding to the isotopologue with n deuterium atoms.

      • The denominator is multiplied by 3, as this compound has three deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the specific sites of deuteration and can be used to quantify the isotopic enrichment.

Methodology:

  • Sample Preparation: The deuterated compound is dissolved in a suitable NMR solvent that does not contain deuterium at the positions of interest (e.g., DMSO-d6, CDCl3).

  • ¹H NMR Acquisition: A standard proton (¹H) NMR spectrum is acquired. The absence or significant reduction of signals at the expected chemical shifts for the deuterated positions confirms the incorporation of deuterium.

  • ²H NMR Acquisition: A deuterium (²H) NMR spectrum is acquired. The presence of signals confirms the presence of deuterium.

  • Quantitative NMR (qNMR):

    • An internal standard with a known concentration is added to the sample.

    • By comparing the integral of the residual proton signal at the deuterated position in the ¹H NMR spectrum to the integral of a non-deuterated proton signal within the molecule or the internal standard, the percentage of non-deuterated species can be determined.

    • The isotopic enrichment is then calculated as:

      where:

      • Area_residual_H is the integral of the residual proton signal at the deuterated position.

      • Area_reference_H is the integral of a proton signal corresponding to a non-deuterated position in the molecule (normalized to the number of protons).

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of isotopic enrichment of a deuterated compound like this compound.

Isotopic_Enrichment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Calculation cluster_result Final Result Sample This compound HRMS High-Resolution Mass Spectrometry Sample->HRMS NMR NMR Spectroscopy (¹H and ²H) Sample->NMR MS_Data Mass Spectrum (Isotopologue Distribution) HRMS->MS_Data NMR_Data NMR Spectrum (Signal Integration) NMR->NMR_Data Calculation Isotopic Enrichment Calculation MS_Data->Calculation NMR_Data->Calculation Result Isotopic Enrichment (%) Calculation->Result

Workflow for Isotopic Enrichment Determination.

A Technical Guide to Nε-benzyloxycarbonyl-L-lysine-d3 (H-Lys(Z)-OH-d3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated amino acid derivative, Nε-benzyloxycarbonyl-L-lysine-d3, commonly referred to as H-Lys(Z)-OH-d3. This compound is a valuable tool in peptide synthesis and drug development, primarily utilized as a stable isotope-labeled internal standard for mass spectrometry-based quantification or as a tracer to study the metabolic fate of lysine-containing peptides and proteins.

Core Compound Data

The key quantitative data for this compound and its non-deuterated parent compound are summarized below. Stable isotope labeling with deuterium increases the molecular weight, allowing for its differentiation in analytical assays.

PropertyThis compoundH-Lys(Z)-OH (Parent Compound)
Synonyms Nε-Benzyloxycarbonyl-L-lysine-d3Nε-Z-L-lysine, N6-Carbobenzyloxy-L-lysine
Molecular Formula C₁₄H₁₇D₃N₂O₄C₁₄H₂₀N₂O₄
Molecular Weight 283.34 g/mol [1][2]280.32 g/mol [3][4]
CAS Number Not Available (NA)[2]1155-64-2
Appearance White to off-white solidWhite to off-white powder

Application in Peptide Synthesis

While this compound itself, with its free Nα-amino group, can be used in solution-phase peptide synthesis, it is more common in modern peptide chemistry to use an Nα-protected version, such as Fmoc-Lys(Z)-OH, for solid-phase peptide synthesis (SPPS). The Z (benzyloxycarbonyl) group provides orthogonal protection for the lysine side chain, which is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) and is typically removed at the final cleavage step with strong acid (e.g., trifluoroacetic acid).

Deuterated amino acids like this compound are incorporated into peptide sequences to create heavy-labeled internal standards for quantitative proteomics or to investigate pharmacokinetic and metabolic profiles of peptide drugs without altering their fundamental chemical properties.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of a protected lysine derivative into a peptide chain using Fmoc-based SPPS. This workflow is applicable for incorporating the corresponding Nα-Fmoc-protected version of this compound.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).

  • Swell the resin in a suitable solvent, such as N,N-Dimethylformamide (DMF), for at least 1 hour in a reaction vessel.

2. First Amino Acid Loading (if not pre-loaded):

  • Activate the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or HCTU.

  • Couple the activated amino acid to the resin. The reaction time is typically 1-2 hours.

  • Wash the resin thoroughly with DMF to remove excess reagents.

3. SPPS Cycle (for each subsequent amino acid):

  • a. Fmoc Deprotection:
  • Treat the resin-bound peptide with a 20% solution of piperidine in DMF for approximately 5-10 minutes to remove the Nα-Fmoc protecting group.
  • Drain the vessel and repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.
  • Wash the resin extensively with DMF (e.g., 5 times) to remove piperidine and the cleaved Fmoc adduct.
  • b. Amino Acid Coupling:
  • Activate the next Nα-Fmoc-protected amino acid (e.g., Fmoc-Lys(Z)-OH or its deuterated analogue) in DMF with a coupling reagent (e.g., HCTU) and an additive like collidine.
  • Add the activated amino acid solution to the reaction vessel containing the resin.
  • Allow the coupling reaction to proceed for 1-2 hours. The completeness of the reaction can be monitored using a qualitative method like the Kaiser test.
  • Wash the resin with DMF (e.g., 3-5 times) and Dichloromethane (DCM) to remove unreacted reagents.
  • c. Repeat:
  • Repeat steps 3a and 3b for each amino acid in the desired peptide sequence.

4. Cleavage and Final Deprotection:

  • After the final SPPS cycle and removal of the terminal Fmoc group, wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail. A common cocktail is Reagent K (Trifluoroacetic acid / Thioanisole / Water / Phenol / Ethanedithiol; 82.5:5:5:5:2.5 v/v) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (including the Z-group from lysine).

  • Filter to separate the resin from the peptide-containing cleavage solution.

5. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the acidic filtrate to a large volume of cold diethyl ether.

  • Collect the peptide precipitate by centrifugation and decant the ether.

  • Wash the peptide pellet with cold ether to remove remaining scavengers.

  • Dry the crude peptide under vacuum.

  • Dissolve the peptide in a suitable aqueous buffer and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow for the utilization of protected lysine in peptide synthesis.

Caption: Chemical structure of this compound.

SPPS_Workflow cluster_cycle SPPS Cycle (Repeat for each Amino Acid) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 2. DMF Wash Deprotection->Wash1 Remove Fmoc group Coupling 3. Amino Acid Activation & Coupling (e.g., HCTU) Wash1->Coupling Prepare for coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 Form peptide bond Wash2->Deprotection Start next cycle FinalCleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->FinalCleavage After final amino acid Start Start: Swollen Resin on Solid Support Start->Deprotection Initiate synthesis Purification Purification (RP-HPLC) FinalCleavage->Purification Isolate crude peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

Technical Guide: Safety Data for H-Lys(Z)-OH-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for H-Lys(Z)-OH-d3 (Nε-Benzyloxycarbonyl-L-lysine-2,6,6-d3), a deuterated derivative of Nε-benzyloxycarbonyl-L-lysine. Understanding the safety and handling protocols for this compound is crucial for ensuring laboratory safety and the integrity of research outcomes. This guide synthesizes available data from safety data sheets (SDS) for both the deuterated compound and its non-deuterated analogue, presenting the information in a clear and accessible format for laboratory personnel.

Section 1: Chemical and Physical Properties

A summary of the key chemical and physical properties of H-Lys(Z)-OH and its deuterated form is presented below. These properties are essential for proper handling, storage, and experimental design.

PropertyH-Lys(Z)-OHThis compoundReferences
Molecular Formula C14H20N2O4C14H17D3N2O4[1][2][3]
Molecular Weight 280.32 g/mol 283.34 g/mol [4][5]
CAS Number 1155-64-2N/A (Unlabeled: 1155-64-2)
Appearance White to off-white powder/solidNo data available
Melting Point 259 °C (decomposes)No data available
Solubility Soluble in 0.1 M HCl and H2ONo data available
Optical Activity [α]20/D +15.5±1°, c = 1% in 1 M HClNo data available

Section 2: Hazard Identification and Toxicological Information

According to the available safety data sheets, neither H-Lys(Z)-OH nor its deuterated form are classified as hazardous substances. However, as with any chemical, appropriate caution should be exercised.

Potential Health Effects:

  • Eye Contact: May cause eye irritation.

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

Toxicological Data Summary:

Toxicity EndpointResultReferences
Acute Oral Toxicity Not classified
Acute Dermal Toxicity Not classified
Acute Inhalation Toxicity Not classified
Skin Corrosion/Irritation Not classified
Serious Eye Damage/Irritation Not classified
Respiratory or Skin Sensitization Not classified
Germ Cell Mutagenicity Not classified
Carcinogenicity Not classified
Reproductive Toxicity Not classified

Based on available data, the classification criteria for these hazards are not met. No significant symptoms are expected under anticipated conditions of normal use.

Section 3: Handling, Storage, and Emergency Protocols

Proper handling and storage are critical for maintaining the stability of the compound and ensuring the safety of laboratory personnel.

Safe Handling Protocol

A standard protocol for handling this compound should include the following steps:

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Wear appropriate PPE: - Safety glasses - Gloves - Lab coat B Ensure good ventilation in the work area A->B C Avoid contact with skin and eyes B->C D Avoid dust formation C->D E Wash hands thoroughly after handling D->E F Store in a tightly closed container E->F

Figure 1. Safe handling workflow for this compound.
Storage Conditions

Proper storage is essential to maintain the integrity of the compound.

  • Short-term (powder): Store at 2-8°C.

  • Long-term (powder): Store at -20°C for up to 3 years.

  • In solvent: Store at -20°C for 1 month or -80°C for 6 months.

Store in a cool, well-ventilated place away from heat and direct sunlight. Keep the container tightly closed when not in use. Incompatible materials to avoid include strong acids, strong bases, and strong oxidizing agents.

Emergency First-Aid Measures

In case of accidental exposure, follow these first-aid protocols:

G cluster_exposure Exposure Type cluster_action First-Aid Action cluster_medical Medical Attention Inhalation Inhalation FreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->FreshAir Skin Skin Contact WashSkin Wash off with soap and plenty of water. Skin->WashSkin Eye Eye Contact RinseEyes Rinse eyes with water as a precaution. Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth Consult Consult a physician. FreshAir->Consult WashSkin->Consult RinseEyes->Consult RinseMouth->Consult

Figure 2. Emergency first-aid procedures for this compound exposure.

Section 4: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable extinguishing media: Do not use a heavy water stream.

  • Hazardous decomposition products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides may form.

  • Protective equipment: Firefighters should wear self-contained breathing apparatus if necessary.

Accidental Release Measures:

  • Personal precautions: Use personal protective equipment and avoid dust formation.

  • Environmental precautions: Do not let the product enter drains.

  • Methods for cleaning up: Mechanically recover the product and shovel it into a suitable container for disposal.

Section 5: Stability and Reactivity

  • Reactivity: The product is non-reactive under normal conditions of use, storage, and transport.

  • Chemical stability: Stable under recommended storage conditions.

  • Possibility of hazardous reactions: No dangerous reactions are known under normal conditions of use.

  • Conditions to avoid: Direct sunlight and extremely high or low temperatures.

  • Incompatible materials: Strong acids, strong bases, and strong oxidizing agents.

  • Hazardous decomposition products: Fume, carbon monoxide, and carbon dioxide.

References

Methodological & Application

Application Notes and Protocols for the Use of H-Lys(Z)-OH-d3 in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the deuterated amino acid H-Lys(Z)-OH-d3 in solid-phase peptide synthesis (SPPS). The inclusion of stable isotopes like deuterium in peptides is a critical tool for quantitative proteomics, pharmacokinetic studies, and as internal standards in mass spectrometry-based assays.[1][2][3][4] This document outlines the synthesis strategy, experimental protocols, and potential applications of peptides incorporating this compound.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of amino acids into a desired sequence on a solid support.[5] The use of isotopically labeled amino acids, such as this compound, provides a powerful tool for various research and development applications. The deuterium labeling introduces a specific mass shift in the resulting peptide without significantly altering its chemical properties, making it an ideal internal standard for quantitative mass spectrometry.

The benzyloxycarbonyl (Z) protecting group on the lysine side chain is a well-established protecting group in peptide synthesis. While less common in modern Fmoc-based SPPS than the Boc group, it offers an alternative protection strategy. The protocols detailed below are based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy, adapted for the incorporation of this compound.

Key Applications:

  • Quantitative Proteomics: Peptides containing this compound can be used as internal standards for the accurate quantification of proteins and their post-translational modifications.

  • Pharmacokinetic Studies: Deuterated peptides exhibit altered metabolic profiles, which can be advantageous in drug development to improve pharmacokinetic properties such as half-life.

  • Mass Spectrometry Internal Standards: The known mass difference introduced by the deuterium atoms allows for precise and reliable quantification in complex biological samples.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference/Source
Chemical Formula C₁₄H₁₇D₃N₂O₄
Molecular Weight 283.34 g/mol
CAS Number Not available (Unlabeled: 1155-64-2)
Purity Typically >98%Supplier Data
Isotopic Purity Typically >99% DSupplier Data

Table 2: Typical SPPS Performance for Lysine-Containing Peptides

ParameterExpected ValueNotes
Coupling Efficiency >99%Dependent on coupling reagents, reaction time, and peptide sequence. Deuteration is not expected to significantly impact coupling efficiency.
Crude Purity (by HPLC) 70-95%Highly sequence-dependent.
Final Yield (after purification) 10-30%Varies based on peptide length, sequence complexity, and purification method.
Deprotection Efficiency (Z group) >95%Requires strong acid cleavage, typically with HF or a TFA cocktail with appropriate scavengers. The deuterium label is stable under these conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Resin Preparation and First Amino Acid Loading

This protocol is for loading the first amino acid onto a 2-chlorotrityl chloride (2-CTC) resin, which is suitable for synthesizing peptides with a C-terminal carboxylic acid.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acid for the C-terminus

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Swell the 2-CTC resin in DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve the first Fmoc-amino acid (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

  • Add the solution to the resin and shake for 2 hours.

  • To cap any remaining unreacted sites, add MeOH (1 mL/g of resin) and shake for 30 minutes.

  • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin under vacuum.

SPPS Cycle for Peptide Chain Elongation

This cycle is repeated for each amino acid in the peptide sequence, including the coupling of Fmoc-Lys(Z)-OH-d3 (in place of a standard Fmoc-amino acid).

Materials:

  • Peptide-resin

  • Fmoc-protected amino acid (including Fmoc-Lys(Z)-OH-d3) (3 equivalents)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents)

  • DIPEA (6 equivalents)

  • 20% Piperidine in DMF

  • DMF

  • DCM

Procedure:

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 15 minutes.

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (or Fmoc-Lys(Z)-OH-d3), HBTU, and DIPEA in DMF.

    • Add the activation solution to the deprotected peptide-resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To confirm the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Cleavage and Final Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the Z-group from the deuterated lysine.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin (10 mL/g of resin) and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Purification:

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide.

Analysis:

  • Mass Spectrometry (MS): The purified peptide should be analyzed by ESI-MS or MALDI-TOF MS to confirm the correct molecular weight, which will include the mass shift from the incorporated deuterium atoms.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Preparation Loading First Amino Acid Loading Resin->Loading Deprotection Fmoc Deprotection (20% Piperidine/DMF) Loading->Deprotection Coupling Amino Acid Coupling (this compound + HBTU/DIPEA) Deprotection->Coupling Repeat n times Washing Washing (DMF/DCM) Coupling->Washing Washing->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

SPPS workflow for incorporating this compound.
Application in Quantitative Proteomics

The following diagram illustrates the use of a peptide synthesized with this compound as an internal standard for quantifying a target protein in a complex biological sample.

Proteomics_Workflow cluster_sample Biological Sample cluster_standard Internal Standard Sample Protein Mixture Digestion Proteolytic Digestion (e.g., Trypsin) Sample->Digestion Spike Spike Heavy Peptide into Digested Sample Digestion->Spike SPPS SPPS with This compound HeavyPeptide Heavy Labeled Peptide (Known Concentration) SPPS->HeavyPeptide HeavyPeptide->Spike LCMS LC-MS/MS Analysis Spike->LCMS Quant Quantification (Compare Peak Areas of Light vs. Heavy Peptide) LCMS->Quant

Workflow for protein quantification using a deuterated peptide standard.

References

Application Notes: Incorporating H-Lys(Z)-OH-d3 into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

H-Lys(Z)-OH-d3 is a deuterated analog of Nε-benzyloxycarbonyl-L-lysine, a critical building block in peptide synthesis. The incorporation of stable isotopes, such as deuterium (d), into peptide sequences offers a powerful tool for researchers in drug development, proteomics, and structural biology. The deuterium label provides a unique mass signature for mass spectrometry-based applications and can influence the peptide's metabolic stability through the kinetic isotope effect. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the ε-amino group of the lysine side chain, compatible with various synthesis strategies.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). Detailed protocols, data interpretation guidelines, and workflow visualizations are provided to facilitate successful synthesis and application.

Properties of this compound

This compound is structurally identical to its non-deuterated counterpart, with the exception of three deuterium atoms, which minimally affect its chemical reactivity during synthesis but are crucial for its downstream applications.

PropertyValueReference
Synonyms Nε-Z-L-lysine-d3, N6-Carbobenzyloxy-L-lysine-d3[3]
Molecular Formula C₁₄H₁₇D₃N₂O₄[4][5]
Molecular Weight Approx. 283.34 g/mol
Protecting Group Benzyloxycarbonyl (Z or Cbz) on the ε-amino group
Typical Application Solution-phase and Solid-Phase Peptide Synthesis (SPPS)
Z-Group Removal Catalytic hydrogenolysis or strong acids (e.g., HBr/AcOH, HF)
Key Applications of Deuterated Peptides

The incorporation of this compound enables several advanced research applications, primarily leveraging the mass difference and increased bond strength imparted by deuterium.

  • Quantitative Proteomics: Peptides containing this compound can serve as ideal internal standards for quantitative mass spectrometry (MS) assays. The deuterated peptide is chemically identical to the endogenous peptide but can be distinguished by its higher mass, allowing for precise quantification.

  • Pharmacokinetic (PK) Studies: Deuterium substitution at a site of metabolic oxidation can slow down the rate of enzymatic degradation due to the kinetic isotope effect. This can lead to an improved pharmacokinetic profile, including a longer half-life of the peptide therapeutic.

  • Structural Analysis: Deuterium is a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy for simplifying complex spectra and aiding in the structural elucidation of peptides and proteins.

G cluster_0 Core Building Block cluster_1 Inherent Properties cluster_2 Primary Applications A This compound B Stable Isotope Label (+3 Da Mass Shift) A->B C Kinetic Isotope Effect (Stronger C-D Bond) A->C F Structural Biology (NMR Studies) A->F Isotopic Probe D Quantitative Mass Spectrometry (Internal Standard) B->D E Metabolic Stability Studies (Enhanced PK Profile) C->E

Fig 1. Logical workflow from the deuterated amino acid to its key applications.

Protocols for Incorporating this compound

The recommended method for incorporating this compound is the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) Solid-Phase Peptide Synthesis (SPPS) strategy. The Z-group is stable to the mild basic conditions (piperidine) used for N-α-Fmoc deprotection, making it an orthogonal protecting group within this scheme.

G start Start with Resin deprotection 1. N-α-Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (e.g., HBTU/DIEA in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage 5. Final Cleavage & Side-Chain Deprotection (TFA Cocktail) repeat->cleavage No (Sequence Complete) end Purified Peptide cleavage->end

Fig 2. Standard workflow for an Fmoc-SPPS cycle.
Protocol 1: Fmoc-SPPS Incorporation of Fmoc-Lys(Z)-OH-d3

This protocol assumes the synthesis is performed on a 0.1 mmol scale. Adjust volumes and equivalents accordingly. The building block must first be Fmoc-protected at the α-amine (Fmoc-Lys(Z)-OH-d3).

1. Resin Preparation and Swelling a. Place the appropriate amount of resin (e.g., 167 mg of 0.6 mmol/g loading Rink Amide resin) into a fritted reaction vessel. b. Swell the resin in dimethylformamide (DMF) for 30-60 minutes with gentle agitation. c. Drain the DMF.

2. N-α-Fmoc Deprotection a. Add 2 mL of 20% piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh 2 mL of 20% piperidine in DMF and agitate for 10 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Coupling of Fmoc-Lys(Z)-OH-d3 a. In a separate vial, dissolve Fmoc-Lys(Z)-OH-d3 (3 eq., 0.3 mmol) and an aminium-based coupling reagent such as HBTU (2.9 eq., 0.29 mmol) in 1.5 mL of DMF. b. Add N,N-Diisopropylethylamine (DIEA) (6 eq., 0.6 mmol) to the activation mixture and vortex for 1 minute. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step. f. Drain the coupling solution and wash the resin with DMF (3 x 2 mL) followed by Dichloromethane (DCM) (3 x 2 mL).

4. Chain Elongation a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection a. After the final amino acid has been coupled and its Fmoc group removed, wash the peptidyl-resin thoroughly with DMF, then DCM, and dry under vacuum. b. Prepare a cleavage cocktail appropriate for the peptide's sequence. Note that standard TFA cocktails will remove many side-chain protecting groups but not the Z-group from lysine. c. Add the cleavage cocktail (e.g., 2 mL of TFA/TIS/H₂O 95:2.5:2.5) to the resin and agitate for 2-3 hours. d. Filter the solution away from the resin beads into a cold diethyl ether solution to precipitate the crude peptide. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. f. Dry the crude peptide pellet under vacuum. At this stage, the peptide will be cleaved from the resin, but the lysine side chain will still be protected by the Z-group.

Protocol 2: Deprotection of the Lys(Z) Side Chain

The Z-group is stable to trifluoroacetic acid (TFA) and must be removed in a separate, dedicated step. The choice of method depends on the presence of other sensitive residues in the peptide sequence.

G cluster_A Method A cluster_B Method B start Crude Peptide with Lys(Z)-d3 A Catalytic Hydrogenolysis (H₂/Pd-C) start->A B Strong Acid Cleavage (HBr in Acetic Acid or HF) start->B A_desc Conditions: Mild, neutral pH. Compatibility: Not suitable for peptides containing Met, Cys, or Trp. A->A_desc final Fully Deprotected Deuterated Peptide A->final B_desc Conditions: Harsh, strongly acidic. Compatibility: Can cause side reactions with sensitive residues. B->B_desc B->final

Fig 3. Decision diagram for the final deprotection of the Lys(Z) group.

A. Catalytic Hydrogenolysis (Preferred for sensitive peptides)

  • Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture with water).

  • Add a palladium on carbon catalyst (Pd/C, typically 5-10% by weight of the peptide).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Monitor the reaction by HPLC or Mass Spectrometry. The reaction is typically complete within 2-16 hours.

  • Once complete, carefully filter the mixture through celite to remove the Pd/C catalyst.

  • Lyophilize the filtrate to obtain the fully deprotected peptide.

B. Strong Acid Cleavage

  • Dissolve the Z-protected peptide in 33% HBr in acetic acid.

  • Stir the reaction at room temperature for 1-2 hours.

  • Precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Wash the precipitate with ether, centrifuge, and dry the final product.

  • Safety Note: HBr/AcOH and liquid HF are highly corrosive and toxic. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Data Presentation and Analysis

Successful incorporation and purification should be confirmed with analytical techniques. All quantitative data should be clearly tabulated for comparison.

Table 1: Analytical Data Summary for a Hypothetical Peptide (Gly-Lys(d3)-Ala)

Analysis MethodExpected ResultObserved ResultPurity/Confirmation
RP-HPLC Single major peakSingle peak at 12.5 min>95% Purity
Mass Spectrometry (ESI-MS) [M+H]⁺ = 293.19 g/mol [M+H]⁺ = 293.20 g/mol Confirmed Incorporation
MS/MS Fragmentation Fragmentation pattern consistent with Gly-Lys(d3)-Ala sequenceb- and y-ions confirm sequence and location of the +3 Da modification on LysSequence Verified

The key indicator of successful incorporation is the mass spectrum, which will show a mass increase of +3 Da for the final peptide compared to its non-deuterated version. MS/MS fragmentation analysis can be used to confirm that the mass modification is localized to the intended lysine residue.

References

Application Note: Quantification of Lysine in Biological Matrices using H-Lys(Z)-OH-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the accurate and precise quantification of L-lysine in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with H-Lys(Z)-OH-d3 as an internal standard.

Introduction

L-lysine is an essential amino acid crucial for protein synthesis, post-translational modifications, and various metabolic pathways. Accurate quantification of lysine in biological matrices is vital for clinical diagnostics, nutritional monitoring, and in studying metabolic disorders. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability. This compound, a deuterated and protected form of lysine, serves as an ideal internal standard for the quantification of lysine. The Z (benzyloxycarbonyl) protecting group can be removed during sample preparation if direct lysine quantification is desired, or it can be used to quantify Z-protected lysine. This note details a robust LC-MS/MS method for lysine quantification.

Experimental Workflow

The overall experimental workflow for the quantification of lysine in a biological matrix (e.g., plasma) is depicted below. This process includes sample preparation, LC-MS/MS analysis, and data processing.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject LC Chromatographic Separation (HILIC) Inject->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Lysine Concentration Curve->Quantify

Figure 1: General experimental workflow for the quantification of lysine using this compound as an internal standard.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

3.1. Materials and Reagents

  • Analyte: L-Lysine

  • Internal Standard (IS): this compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid (FA), Ammonium formate

  • Biological Matrix: Human plasma (or other relevant matrix)

  • Equipment: Centrifuge, evaporator, vortex mixer, LC-MS/MS system

3.2. Sample Preparation

  • Thaw Samples: Thaw plasma samples on ice.

  • Prepare Spiking Solution: Prepare a working solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water).

  • Spike Samples: To 50 µL of plasma, add a known amount of the this compound internal standard solution.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Incubate: Vortex the mixture for 1 minute and incubate at 4°C for 20 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

3.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar amino acids.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate lysine from other matrix components.

  • Flow Rate: As recommended for the column.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

3.4. MRM Transitions

The following are representative MRM transitions. These should be optimized on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
L-Lysine147.184.1
This compound284.3109.1

Method Performance Characteristics

The following tables present representative quantitative performance data for a lysine quantification assay using a deuterated internal standard. Note: Specific data for this compound is not widely published; therefore, this data is illustrative of a typical validated LC-MS/MS method for amino acid analysis and should be confirmed for the specific application.

Table 1: Linearity and Range

AnalyteCalibration Range (µM)
L-Lysine1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low5< 10< 1090 - 110
Mid100< 10< 1090 - 110
High800< 10< 1090 - 110

Table 3: Recovery

QC LevelNominal Conc. (µM)Recovery (%)
Low585 - 110
Mid10085 - 110
High80085 - 110

Application: Lysine Degradation Pathway Analysis

Quantification of lysine is critical in studying its metabolic pathways. The two primary lysine degradation pathways in mammals are the saccharopine and pipecolate pathways. An imbalance in these pathways can be indicative of certain metabolic diseases.

lysine_pathway cluster_saccharopine Saccharopine Pathway (Mitochondria) cluster_pipecolate Pipecolate Pathway (Peroxisome/Cytosol) Lysine1 L-Lysine Saccharopine Saccharopine Lysine1->Saccharopine Lysine-ketoglutarate reductase AASA1 α-Aminoadipate-δ-semialdehyde (AASA) Saccharopine->AASA1 Saccharopine dehydrogenase Common Common Degradation Pathway AASA1->Common Lysine2 L-Lysine P2C Δ¹-Piperideine-2-carboxylate (P2C) Lysine2->P2C Lysine Racemase & L-amino acid oxidase Pipecolate L-Pipecolate P2C->Pipecolate Peroxisomal reductase AASA2 α-Aminoadipate-δ-semialdehyde (AASA) Pipecolate->AASA2 Pipecolate oxidase AASA2->Common

Figure 2: Major lysine degradation pathways in mammals.

The LC-MS/MS method described here, using this compound, can be extended to quantify key metabolites in these pathways, providing valuable insights for researchers studying lysine metabolism and related disorders.

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantification of L-lysine in complex biological matrices by LC-MS/MS. This approach ensures high accuracy and precision, which is essential for meaningful biological interpretation in research, clinical, and drug development settings. The protocol and performance characteristics outlined in this application note serve as a comprehensive guide for the implementation of this analytical method.

Application Notes and Protocols for Quantitative Proteomics using H-Lys(Z)-OH-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. This technique enables the accurate relative quantification of thousands of proteins between different cell populations. The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured with the natural "light" amino acid counterpart.

This document provides detailed application notes and protocols for quantitative proteomics workflows utilizing H-Lys(Z)-OH-d3 , a deuterium-labeled and protected form of the essential amino acid L-lysine. The integration of this labeled amino acid allows for precise mass-based differentiation and quantification of proteins in various experimental setups, particularly in drug discovery and cell signaling studies.

Key Applications

  • Drug Target Identification and Validation: Elucidate the mechanism of action of novel drug compounds by quantifying changes in protein expression or post-translational modifications upon treatment.

  • Biomarker Discovery: Identify potential protein biomarkers for disease diagnosis, prognosis, and therapeutic response by comparing proteomes of healthy versus diseased cells or treated versus untreated cells.

  • Signaling Pathway Analysis: Investigate the dynamic regulation of signaling pathways, such as the PI3K/Akt pathway, in response to various stimuli or drug interventions.

  • Characterization of Post-Translational Modifications (PTMs): Quantify changes in PTMs like phosphorylation, ubiquitination, and acetylation, which play crucial roles in cellular regulation.

Experimental Workflow Overview

The overall workflow for a quantitative proteomics experiment using this compound involves several key stages, from the preparation of the labeled amino acid to the final data analysis.

G cluster_prep I. Labeled Amino Acid Preparation cluster_silac II. SILAC Labeling & Experiment cluster_ms III. Sample Processing & MS Analysis cluster_data IV. Data Analysis A This compound (Protected) B Enzymatic Deprotection A->B C Purification of H-Lys-OH-d3 B->C D Prepare 'Heavy' SILAC Medium (with H-Lys-OH-d3) C->D F Metabolic Labeling of Cells (≥ 5 cell doublings) D->F E Prepare 'Light' SILAC Medium (with natural Lysine) E->F G Experimental Treatment (e.g., Drug Addition) F->G H Combine 'Light' & 'Heavy' Cell Populations G->H I Cell Lysis & Protein Extraction H->I J Protein Digestion (e.g., with Trypsin) I->J K LC-MS/MS Analysis J->K L Peptide Identification K->L M Quantification of 'Heavy'/'Light' Peptide Ratios L->M N Protein Ratio Calculation & Statistical Analysis M->N

Caption: General workflow for quantitative proteomics using this compound.

Protocols

Protocol 1: Preparation of H-Lys-OH-d3 for SILAC Media

The benzyloxycarbonyl (Z) group on this compound must be removed to allow for its metabolic incorporation into proteins. An enzymatic approach is recommended for its high specificity and mild reaction conditions, which are crucial for preserving the integrity of the amino acid.

Materials:

  • This compound

  • Enzyme with N-carbobenzyloxy-L-lysine hydrolase activity (e.g., isolated from microorganisms)

  • Phosphate buffer (50 mM, pH 7.0)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Enzymatic Reaction:

    • Dissolve this compound in 50 mM phosphate buffer (pH 7.0).

    • Add the enzyme preparation with N-carbobenzyloxy-L-lysine hydrolase activity. The optimal enzyme-to-substrate ratio should be determined empirically.

    • Incubate the reaction mixture at an optimal temperature (e.g., 28-42°C) with gentle agitation for 18-40 hours.

    • Monitor the reaction progress by HPLC to confirm the conversion of the protected lysine to its deprotected form.

  • Reaction Quenching and Product Purification:

    • Once the reaction is complete, quench it by adding an equal volume of acetonitrile containing 0.4% TFA.

    • Centrifuge the mixture to pellet the enzyme and any precipitated material.

    • Purify the deprotected H-Lys-OH-d3 from the supernatant using reversed-phase HPLC.

    • Lyophilize the purified fractions to obtain H-Lys-OH-d3 as a powder.

  • Quality Control:

    • Confirm the identity and purity of the final product using mass spectrometry and NMR.

Protocol 2: SILAC Labeling and Drug Treatment

Materials:

  • Lysine and Arginine-free cell culture medium (e.g., SILAC-grade DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Lysine and L-Arginine

  • "Heavy" H-Lys-OH-d3 (prepared as in Protocol 1) and "Heavy" L-Arginine (e.g., ¹³C₆, ¹⁵N₄-L-Arginine)

  • Cell line of interest

  • Drug compound for treatment

  • Vehicle control (e.g., DMSO)

Procedure:

  • Preparation of SILAC Media:

    • Prepare "Light" medium by supplementing the base medium with "light" L-Lysine and L-Arginine to their normal concentrations.

    • Prepare "Heavy" medium by supplementing the base medium with "heavy" H-Lys-OH-d3 and "heavy" L-Arginine to the same concentrations.

    • Add dFBS and other necessary supplements to both media.

  • Metabolic Labeling:

    • Culture two separate populations of the chosen cell line.

    • Adapt one population to the "Light" medium and the other to the "Heavy" medium.

    • Passage the cells for at least five doublings to ensure near-complete incorporation of the labeled amino acids. The incorporation efficiency can be checked by a preliminary mass spectrometry analysis.

  • Drug Treatment:

    • Plate the "Light" and "Heavy" labeled cells at the desired density.

    • Treat one population with the drug compound at a predetermined concentration and duration. For example, treat the "Heavy" labeled cells with the drug and the "Light" labeled cells with the vehicle control.

    • Ensure that both populations are handled identically apart from the drug treatment to minimize experimental variability.

Protocol 3: Protein Extraction, Digestion, and Mass Spectrometry

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)

Procedure:

  • Cell Harvesting and Lysis:

    • After treatment, wash the cells with ice-cold PBS and harvest them.

    • Combine the "Light" and "Heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet using an appropriate lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Digestion:

    • Determine the protein concentration of the lysate using a BCA assay.

    • Reduce the proteins by adding DTT and incubating at 56°C.

    • Alkylate the proteins with IAA in the dark.

    • Digest the proteins into peptides overnight with trypsin at 37°C.

  • LC-MS/MS Analysis:

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

    • Analyze the peptides by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the deuterium labeling.

Data Presentation and Analysis

The output from the mass spectrometer is a series of spectra that are then processed by specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" and "light" forms. This ratio reflects the relative abundance of the protein in the two cell populations.

Example Quantitative Data Table

The following table is a hypothetical representation of quantitative proteomics data from a study investigating the effect of a PI3K inhibitor on a cancer cell line.

Protein AccessionGene NameProtein NameLog₂ Fold Change (Inhibitor/Control)p-valueRegulation
P42336AKT1RAC-alpha serine/threonine-protein kinase-1.580.001Down-regulated
P60484RPS640S ribosomal protein S6-1.210.005Down-regulated
P42345PIK3CAPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha0.150.850Unchanged
Q9Y243BADBcl2-associated agonist of cell death0.950.021Up-regulated
P31749GSK3BGlycogen synthase kinase-3 beta-0.890.033Down-regulated
Q15303FOXO1Forkhead box protein O11.120.015Up-regulated

Signaling Pathway Visualization

Quantitative proteomics is instrumental in delineating the effects of drugs on specific signaling pathways. The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation (p-Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation GSK3B GSK3β Akt->GSK3B Inhibition BAD BAD Akt->BAD Inhibition FOXO FOXO Akt->FOXO Inhibition Akt->FOXO Nuclear Exclusion Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Activation Transcription Transcription (Cell Cycle, Survival) FOXO->Transcription Activation GrowthFactor Growth Factor GrowthFactor->RTK PTEN PTEN PTEN->PIP3 Inhibition mTORC2 mTORC2 mTORC2->Akt Activation (p-Ser473)

Caption: Simplified PI3K/Akt signaling pathway often studied by quantitative proteomics.

This diagram illustrates key components of the PI3K/Akt pathway. A quantitative proteomics experiment using this compound could reveal, for instance, that a PI3K inhibitor leads to decreased phosphorylation of Akt and its downstream targets, providing a detailed molecular snapshot of the drug's effect.

Application Notes and Protocols for the Deprotection of Z-Group from H-Lys(Z)-OH-d3 Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized protecting group for the ε-amino function of lysine in peptide synthesis. Its removal is a critical step in the final deprotection of synthetic peptides. When working with isotopically labeled peptides, such as those containing H-Lys(Z)-OH-d3, it is imperative to employ deprotection protocols that are not only efficient but also preserve the integrity of the isotopic label. These application notes provide detailed protocols for common Z-group deprotection methods, a comparative summary of their characteristics, and guidelines for monitoring the reaction and characterizing the final product. Special consideration is given to the potential for deuterium loss from the d3-labeled lysine side chain.

Deprotection Methodologies: A Comparative Overview

The selection of an appropriate deprotection strategy depends on several factors, including the overall composition of the peptide, the presence of other protecting groups, and the desired scale of the reaction. The three most common methods for the removal of the Z-group from lysine are catalytic hydrogenation, acidolysis with hydrogen bromide in acetic acid, and treatment with strong acid cocktails, typically containing trifluoroacetic acid (TFA).

Method Reagents General Yield Purity Key Advantages Key Disadvantages Potential for d3-Label Scrambling
Catalytic Hydrogenation H₂, Pd/C or Pd black, in a solvent like MeOH, EtOH, or AcOH.[1]HighHighMild conditions, clean byproducts (toluene and CO₂).Catalyst can be pyrophoric; may reduce other functional groups (e.g., Met, Cys, Trp); potential for catalyst poisoning.Low, but requires careful solvent selection and exclusion of water to minimize exchange.
HBr in Acetic Acid 33% HBr in acetic acid, often with scavengers like thioanisole.Moderate to HighGoodEffective and relatively fast.HBr is corrosive and toxic; can cause side reactions like aspartimide formation or alkylation of Trp and Tyr if not properly scavenged.[2]Moderate, depending on the precise conditions and presence of water.
TFA Cocktail TFA in combination with scavengers (e.g., water, triisopropylsilane (TIS), thioanisole).HighGoodStrong acidolysis capable of removing other acid-labile protecting groups simultaneously.[3]TFA is corrosive; requires careful selection of scavengers to prevent side reactions with sensitive residues (Trp, Met, Cys, Tyr).[4]Moderate to High, especially with prolonged exposure and in the presence of water.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This method is often preferred for its mildness and clean reaction profile. The Z-group is cleaved by hydrogenolysis, yielding the free amine, toluene, and carbon dioxide.

Materials:

  • Z-protected peptide containing this compound

  • Palladium on carbon (10% Pd/C) or Palladium black

  • Anhydrous solvent (e.g., methanol, ethanol, acetic acid, or DMF)

  • Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

  • Celatom® or a similar filtration aid

Procedure:

  • Dissolve the Z-protected peptide in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the palladium catalyst to the solution under a stream of inert gas. The amount of catalyst is typically 10-20% by weight relative to the peptide.

  • Seal the flask and purge the system with an inert gas.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 2-16 hours).

  • Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celatom® to remove the palladium catalyst. Wash the filter pad with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Notes:

  • The choice of solvent is critical. Alcohols can sometimes lead to N-alkylation as a side reaction.[1]

  • Sulfur-containing residues like methionine and cysteine can poison the catalyst.

  • Ensure the complete removal of the palladium catalyst, as residual palladium can be problematic for biological applications.

Protocol 2: Acidolysis with Hydrogen Bromide in Acetic Acid

This is a classic and effective method for Z-group removal, particularly in Boc-based solid-phase peptide synthesis.

Materials:

  • Z-protected peptide containing this compound

  • 33% Hydrogen Bromide (HBr) in acetic acid

  • Scavengers (e.g., thioanisole, anisole)

  • Anhydrous diethyl ether (cold)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Place the dry, Z-protected peptide in a round-bottom flask.

  • Add the scavenger (e.g., thioanisole, 5-10% v/v) to the flask.

  • Under a fume hood and with proper personal protective equipment, add the 33% HBr in acetic acid solution to the flask.

  • Stir the reaction mixture at room temperature for 30-90 minutes.

  • Monitor the reaction progress by HPLC.

  • Once the deprotection is complete, precipitate the peptide by adding the reaction mixture dropwise to a stirred, cold solution of anhydrous diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether multiple times to remove residual acid and scavengers.

  • Dry the deprotected peptide under vacuum.

Notes:

  • This method is harsh and can lead to side reactions if not performed carefully with appropriate scavengers.

  • The HBr reagent is highly corrosive and should be handled with extreme caution.

Protocol 3: Trifluoroacetic Acid (TFA) Cocktail

TFA-based cocktails are commonly used for the final cleavage and deprotection of peptides synthesized using Fmoc chemistry, and they can also be effective for Z-group removal.

Materials:

  • Z-protected peptide containing this compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers (e.g., water, triisopropylsilane (TIS), thioanisole, 1,2-ethanedithiol (EDT))

  • Anhydrous diethyl ether (cold)

Procedure:

  • Prepare the cleavage cocktail. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/water/TIS (95:2.5:2.5 v/v) may suffice.

  • Add the cold TFA cocktail to the dry, Z-protected peptide.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Once deprotection is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.

  • Collect the peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether.

  • Dry the deprotected peptide under vacuum.

Notes:

  • The composition of the TFA cocktail should be optimized based on the peptide sequence to minimize side reactions.

  • TFA is highly corrosive and volatile; handle it in a fume hood.

Monitoring and Characterization

Reaction Monitoring by HPLC:

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used.

  • Detection: UV detection at 220 nm and 280 nm.

  • Procedure: A small aliquot of the reaction mixture is taken at different time points, diluted, and injected into the HPLC system. The disappearance of the starting material peak and the appearance of the product peak are monitored.

Characterization of the Deprotected Peptide:

  • HPLC: To assess the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the deprotected peptide. High-resolution mass spectrometry is essential to verify the retention of the d3-label. The expected mass will be that of the corresponding unlabeled peptide plus 3 Da.

  • NMR Spectroscopy: Can be used for structural characterization and to confirm the location of the deuterium atoms, although it requires a larger amount of sample.

Stability of the d3-Label

The stability of the deuterium atoms on the lysine side chain is a critical consideration. While C-D bonds are generally stronger than C-H bonds, exchange with protons from the solvent or reagents can occur under certain conditions.

  • Catalytic Hydrogenation: This method is generally considered the safest for preserving the d3-label, provided that anhydrous solvents are used and exposure to acidic or basic conditions is minimized during workup. The mechanism of hydrogenolysis does not typically involve the abstraction of protons from the substrate side chain.

  • Acidic Conditions (HBr/AcOH, TFA): Strong acids can facilitate hydrogen-deuterium exchange, particularly at positions alpha to a carbonyl group or other activating functionalities. While the d3-label on the lysine side chain is not in a highly activated position, the harshness of these reagents warrants caution. The risk of deuterium loss may increase with longer reaction times and higher temperatures. It is highly recommended to perform a small-scale test reaction and analyze the product by high-resolution mass spectrometry to confirm the retention of the isotopic label.

Visualizing the Workflows

Catalytic Hydrogenation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Z-peptide in anhydrous solvent add_catalyst Add Pd/C catalyst under inert gas dissolve->add_catalyst purge Purge with H₂ add_catalyst->purge react Stir under H₂ atmosphere (2-16h) purge->react monitor Monitor by HPLC/TLC react->monitor Check completion monitor->react purge_inert Purge with inert gas monitor->purge_inert filter Filter through Celatom® purge_inert->filter evaporate Evaporate solvent filter->evaporate product Deprotected Peptide evaporate->product

Caption: Workflow for Z-group deprotection by catalytic hydrogenation.

Acidolysis Workflow (HBr/AcOH or TFA)

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up peptide_scavenger Place peptide and scavengers in flask add_acid Add HBr/AcOH or TFA cocktail peptide_scavenger->add_acid react Stir at room temp (0.5-4h) add_acid->react monitor Monitor by HPLC react->monitor Check completion monitor->react precipitate Precipitate in cold diethyl ether monitor->precipitate collect Collect precipitate (centrifuge/filter) precipitate->collect wash Wash with cold ether collect->wash dry Dry under vacuum wash->dry product Deprotected Peptide dry->product

Caption: General workflow for acidic deprotection of the Z-group.

Conclusion

The deprotection of the Z-group from peptides containing this compound can be successfully achieved using several established methods. Catalytic hydrogenation offers the mildest conditions and is likely the best choice for preserving the d3-label. Acidic methods using HBr in acetic acid or a TFA cocktail are also effective but carry a higher risk of side reactions and potential deuterium exchange. For all methods, careful optimization and monitoring are essential. It is strongly recommended that the integrity of the isotopic label in the final product be confirmed by high-resolution mass spectrometry.

References

Application Notes and Protocols for NMR Spectroscopy of H-Lys(Z)-OH-d3 Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of peptides site-specifically labeled with H-Lys(Z)-OH-d3 for Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the applications, experimental protocols for peptide synthesis and NMR analysis, and expected data outcomes for researchers in structural biology and drug development.

Introduction to Deuterium Labeling in Peptide NMR

Stable isotope labeling is a powerful tool in NMR spectroscopy for the structural and dynamic analysis of peptides and proteins.[1] Deuterium (²H or D) labeling, in particular, offers several advantages:

  • Spectral Simplification: Replacing protons (¹H) with deuterons (²H) simplifies complex ¹H NMR spectra by removing signals and reducing scalar couplings, which can aid in resonance assignment and structural analysis.

  • Relaxation Probes: The quadrupolar nature of the deuterium nucleus makes it a sensitive probe of molecular dynamics. ²H NMR relaxation studies can provide insights into the mobility of specific sites within a peptide.

  • Probing Hydrogen Bonding and Solvent Accessibility: Deuterium exchange rates of amide protons can be monitored to identify residues involved in hydrogen bonding or located in the core of a folded peptide.

Site-specific incorporation of a deuterated amino acid, such as this compound, allows for the targeted investigation of the local environment and dynamics of that specific lysine residue within the peptide sequence. The benzyloxycarbonyl (Z) group serves as a protecting group for the lysine side-chain amine during peptide synthesis.

Applications of this compound Labeled Peptides

The site-specific incorporation of this compound is particularly useful for:

  • Structural Analysis of Lysine-Rich Peptides: In peptides with multiple lysine residues, selective deuteration of one lysine can help to unambiguously assign its NMR signals.

  • Studying Peptide-Ligand Interactions: Changes in the NMR signals of the deuterated lysine upon ligand binding can pinpoint its role in the interaction and characterize the binding interface.

  • Investigating Post-Translational Modifications: The local environment of a lysine residue that is a target for post-translational modifications (e.g., ubiquitination, methylation) can be probed using a deuterated analogue.

  • Analyzing Peptide Dynamics: The motion of the lysine side chain can be characterized by ²H NMR relaxation experiments, providing information on the flexibility of different regions of the peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a this compound Labeled Peptide

This protocol describes the manual Fmoc-based solid-phase synthesis of a hypothetical peptide (e.g., Ac-Tyr-Gly-Gly-Phe-Lys(d3)-Arg-Arg-Gln-NH₂) incorporating this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Gln(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • Fmoc-H-Lys(Z)-OH-d3 (custom synthesis or commercially sourced)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation Solvent: Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • First Amino Acid Coupling (Gln):

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Gln(Trt)-OH using HBTU and DIPEA in DMF.

  • Chain Elongation (Arg, Arg): Repeat the deprotection and coupling steps for the two arginine residues.

  • Incorporation of this compound:

    • Perform the Fmoc deprotection of the N-terminal of the second Arg.

    • Couple Fmoc-H-Lys(Z)-OH-d3 using HBTU and DIPEA. The Z-group protects the side-chain amine, and the deuterons are on the lysine side chain.

  • Continue Chain Elongation (Phe, Gly, Gly, Tyr): Continue the synthesis cycle for the remaining amino acids.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Z-group from the deuterated lysine).

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the mass of the purified peptide by mass spectrometry.

cluster_synthesis Peptide Synthesis Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Lys_d3 Couple Fmoc-H-Lys(Z)-OH-d3 Repeat->Lys_d3 At Lys position Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage After final AA Lys_d3->Wash2 Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization cluster_nmr NMR Analysis Peptide Purified Labeled Peptide Dissolve Dissolve in NMR Buffer (90% H2O/10% D2O) Peptide->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Setup Tune, Lock, Shim Spectrometer->Setup Acquire_1D Acquire 1D ¹H Spectrum Setup->Acquire_1D Acquire_2D Acquire 2D Spectra (TOCSY, NOESY) Acquire_1D->Acquire_2D Data_Processing Process FID Data Acquire_2D->Data_Processing Assignment Resonance Assignment Data_Processing->Assignment Structure Structure Calculation & Analysis Assignment->Structure

References

Application Notes and Protocols for H-Lys(Z)-OH-d3 in Studying In Vivo Protein Turnover

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys(Z)-OH-d3 is a stable isotope-labeled amino acid that serves as a powerful tool for investigating in vivo protein turnover. This deuterated form of lysine, with a benzyloxycarbonyl (Z) protecting group on the side chain, allows for the precise measurement of protein synthesis and degradation rates in living organisms. By introducing a known mass shift, this compound enables the differentiation between pre-existing (light) and newly synthesized (heavy) proteins using mass spectrometry. This methodology is invaluable for understanding fundamental biological processes, disease pathogenesis, and the mechanism of action of novel therapeutics.

Stable isotope labeling in mammals (SILAM) using deuterated amino acids offers a non-radioactive and robust approach to quantify proteome dynamics.[1] The incorporation of this compound into the proteome provides a direct measure of protein synthesis, while the subsequent decay of the labeled protein population reveals the degradation rate. These kinetic parameters are crucial for researchers in various fields, including basic science, drug discovery, and clinical research, to gain insights into cellular homeostasis and its dysregulation in disease.

Principle of the Method

The core principle of using this compound for in vivo protein turnover studies lies in metabolic labeling. When an organism is administered this compound, it is incorporated into newly synthesized proteins. Tissues or biofluids are then collected at various time points, and proteins are extracted and digested into peptides. The resulting peptide mixture is analyzed by high-resolution mass spectrometry.

The mass spectrometer detects pairs of peptides: the unlabeled (light) version and the deuterated (heavy) version, which is 3 Daltons heavier due to the three deuterium atoms on the lysine side chain. The ratio of the heavy to light peptide abundance at different time points is used to calculate the rate of protein synthesis and degradation.

Applications in Research and Drug Development

The study of in vivo protein turnover using this compound has broad applications:

  • Understanding Disease Mechanisms: Altered protein turnover is a hallmark of many diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Measuring protein kinetics can provide insights into the underlying pathophysiology.

  • Target Engagement and Pharmacodynamics: In drug development, demonstrating that a drug interacts with its intended target and elicits a functional response is critical. This compound can be used to measure changes in the turnover of a target protein or downstream effectors in response to drug treatment.

  • Biomarker Discovery: Proteins with altered turnover rates in disease states can serve as potential biomarkers for diagnosis, prognosis, or response to therapy.

  • Preclinical Efficacy and Toxicity Studies: Assessing the impact of a drug candidate on the global proteome turnover can help in evaluating its efficacy and identifying potential off-target effects and toxicity. The use of deuterated compounds in drug discovery is a growing field, with the potential to improve pharmacokinetic and metabolic profiles.[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo protein turnover study using this compound.

G cluster_0 Animal Model Preparation cluster_1 Labeling Phase cluster_2 Sample Collection cluster_3 Sample Preparation cluster_4 Mass Spectrometry Analysis cluster_5 Data Analysis acclimation Acclimation to Control Diet labeling Administration of This compound Diet acclimation->labeling collection Tissue/Biofluid Collection at Multiple Time Points labeling->collection extraction Protein Extraction and Quantification collection->extraction digestion Protein Digestion (e.g., with Trypsin) extraction->digestion cleanup Peptide Cleanup digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms identification Peptide and Protein Identification lcms->identification quantification Heavy/Light Peptide Ratio Quantification identification->quantification turnover_calc Protein Turnover Rate Calculation quantification->turnover_calc

Caption: Experimental workflow for in vivo protein turnover analysis.

Detailed Experimental Protocols

Protocol 1: In Vivo Labeling of Mice with this compound

This protocol is adapted from established methods for stable isotope labeling in rodents.[3]

Materials:

  • This compound

  • Control (unlabeled) and labeled rodent chow

  • Experimental animals (e.g., C57BL/6 mice)

  • Metabolic cages (optional, for monitoring food intake)

Procedure:

  • Diet Preparation:

    • Prepare a custom rodent diet where a standard lysine source is replaced with this compound. The benzyloxycarbonyl (Z) protecting group is typically cleaved in vivo, making the deuterated lysine available for protein synthesis.

    • The amount of this compound to be added should be calculated to achieve a specific isotopic enrichment in the diet (e.g., 50% or higher).

    • Prepare an identical control diet with unlabeled H-Lys(Z)-OH or standard lysine.

  • Animal Acclimation:

    • House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

    • Acclimate the mice to the control diet for at least one week before the start of the labeling experiment to ensure normal food intake and weight gain.[4]

  • Labeling Administration:

    • Switch the mice to the this compound containing diet.

    • Monitor food consumption and body weight regularly to ensure the well-being of the animals.

  • Time Course and Sample Collection:

    • Collect tissues (e.g., liver, brain, muscle) or biofluids (e.g., plasma) at predetermined time points (e.g., 0, 1, 3, 7, 14, and 21 days).

    • For each time point, a cohort of animals is typically euthanized.

    • Immediately snap-freeze the collected tissues in liquid nitrogen and store them at -80°C until further processing.

Protocol 2: Protein Extraction, Digestion, and Mass Spectrometry

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Protein Extraction:

    • Homogenize the frozen tissue samples in lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

    • Determine the protein concentration using a BCA assay.

  • Protein Digestion:

    • Take a defined amount of protein (e.g., 50 µg) from each sample.

    • Reduce the disulfide bonds by adding DTT and incubating at 60°C.

    • Alkylate the cysteine residues with IAM in the dark.

    • Digest the proteins into peptides overnight at 37°C using trypsin.

  • Peptide Cleanup:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA).

    • Desalt and concentrate the peptides using C18 SPE cartridges.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Inject the peptide mixture into an HPLC system coupled to a high-resolution mass spectrometer.

    • Separate the peptides using a reversed-phase column with a gradient of acetonitrile.

    • Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

Data Presentation and Analysis

The analysis of mass spectrometry data from stable isotope labeling experiments requires specialized software to identify peptides and quantify the relative abundance of the light and heavy isotopic forms.

Quantitative Data Summary

The following table provides a representative example of protein half-life data that can be obtained from an in vivo labeling experiment. The values presented here are adapted from a study in mice using 13C6-lysine labeling and are intended to illustrate the type of data generated.[5]

ProteinGene NameTissueHalf-life (days)
AlbuminAlbLiver2.5
CatalaseCatLiver1.8
Actin, alpha 1Acta1Muscle25.0
Myosin-4Myh4Muscle30.0
GFAPGfapBrain8.5
Synapsin-1Syn1Brain12.0

Data Analysis Workflow

G raw_data Raw MS Data (.raw) peak_picking Peak Picking and Feature Detection raw_data->peak_picking db_search Database Search (e.g., Mascot, MaxQuant) peak_picking->db_search quantification Quantification of Heavy/Light Ratios db_search->quantification kinetic_modeling Kinetic Modeling and Half-life Calculation quantification->kinetic_modeling biological_interp Biological Interpretation kinetic_modeling->biological_interp

Caption: Mass spectrometry data analysis workflow.

Signaling Pathways in Protein Turnover

Protein turnover is a tightly regulated process involving a complex network of signaling pathways that control protein synthesis and degradation. Understanding these pathways is crucial for interpreting the results of protein turnover studies.

Key Signaling Pathways
  • Protein Synthesis: The PI3K/Akt/mTOR pathway is a central regulator of protein synthesis. Growth factors and nutrients activate this pathway, leading to the phosphorylation of downstream effectors that promote ribosome biogenesis and translation initiation.

  • Protein Degradation: The two main pathways for protein degradation are the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. The UPS is responsible for the degradation of most short-lived and regulatory proteins, while autophagy is involved in the clearance of long-lived proteins, protein aggregates, and organelles.

The following diagram illustrates the interplay between the major signaling pathways governing protein synthesis and degradation.

G cluster_synthesis Protein Synthesis cluster_degradation Protein Degradation growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor ups Ubiquitin-Proteasome System (UPS) akt->ups Inhibits synthesis Protein Synthesis mtor->synthesis stress Cellular Stress stress->ups autophagy Autophagy-Lysosome Pathway stress->autophagy degradation Protein Degradation ups->degradation autophagy->degradation

Caption: Major signaling pathways regulating protein turnover.

Conclusion

This compound is a versatile and powerful reagent for the in vivo investigation of protein turnover. The methodologies described in these application notes provide a framework for researchers to design and execute robust experiments to measure protein kinetics in various biological contexts. The ability to precisely quantify protein synthesis and degradation rates offers unparalleled opportunities to advance our understanding of health and disease and to accelerate the development of new and effective therapies.

References

Troubleshooting & Optimization

Preventing racemization during H-Lys(Z)-OH-d3 incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the incorporation of H-Lys(Z)-OH-d3 in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound incorporation?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid during the peptide coupling reaction. For H-L-Lys(Z)-OH-d3, this results in the formation of its D-enantiomer, H-D-Lys(Z)-OH-d3. This diastereomeric impurity can be challenging to remove and may impact the biological activity and therapeutic efficacy of the final peptide.[1]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The primary mechanism of racemization for Nα-urethane-protected amino acids, such as Z-protected lysine, involves the formation of a 5(4H)-oxazolone intermediate.[1] The activation of the carboxyl group makes the α-proton (or in this case, α-deuteron) acidic. A base can abstract this deuteron, leading to the formation of the planar and achiral oxazolone. Subsequent nucleophilic attack by the amine component can occur from either face of the oxazolone ring, resulting in a mixture of L- and D-isomers.[1]

Q3: How does the α-deuteration in this compound help in preventing racemization?

A3: The substitution of the α-proton with a deuteron introduces a kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, making the abstraction of the α-deuteron by a base slower than the abstraction of an α-proton. This reduced rate of abstraction significantly suppresses the formation of the oxazolone intermediate, thereby minimizing racemization. Studies on other deuterated amino acids, such as asparagine, have shown a more than five-fold decrease in the accumulation of D-isomers.[1][2]

Q4: Which factors, besides α-deuteration, influence racemization during the coupling of this compound?

A4: Several factors can influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Reagents that form highly reactive intermediates can increase the risk of racemization.

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization by forming active esters that are less prone to oxazolone formation.

  • Base: The strength and steric hindrance of the base used for neutralization and activation play a significant role. Strong and non-hindered bases can accelerate racemization.

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.

  • Solvent: The polarity of the solvent can also affect the rate of racemization.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
High levels of D-isomer detected in the final peptide. Inappropriate coupling reagent. Use coupling reagents known for low racemization, such as uronium/aminium salts (e.g., HBTU, HATU) or phosphonium salts (e.g., PyBOP), in combination with an additive like HOBt or Oxyma. Carbodiimides (e.g., DIC, DCC) should always be used with an additive.
Use of a strong or sterically unhindered base. Employ a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over diisopropylethylamine (DIEA) or triethylamine (TEA).
Elevated reaction temperature. Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). While the kinetic isotope effect in this compound provides some protection, elevated temperatures can still promote racemization.
Prolonged activation time. Minimize the pre-activation time of the amino acid. Ideally, use in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin-bound amine.
Incomplete coupling reaction. Steric hindrance. While the Z-group is not excessively bulky, steric hindrance can sometimes be a factor. Consider using a more potent coupling reagent like HATU.
Aggregation of the peptide chain. If the peptide sequence is prone to aggregation, switch to a more effective solvent for disrupting hydrogen bonds, such as N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the reaction mixture.
Side reactions involving the Z-protecting group. Instability of the Z-group to certain reagents. The benzyloxycarbonyl (Z) group is generally stable under the conditions of Fmoc-based solid-phase peptide synthesis but is labile to strong acids and catalytic hydrogenation. Ensure that the deprotection and cleavage conditions are compatible with the Z-group if it is intended to be retained in the final peptide.

Data Presentation

Parameter H-Lys(Z)-OH This compound Expected Improvement
Rate of α-deprotonation FasterSlowerSignificant reduction
Propensity for Oxazolone Formation HigherLowerSignificantly lower
Susceptibility to Racemization HigherLowerExpected >5-fold reduction in D-isomer formation
Coupling Efficiency NormalPotentially slightly slowerMay require slightly longer coupling times or more potent reagents in difficult couplings.

Experimental Protocols

The following are detailed methodologies for key experiments related to the incorporation of this compound with minimal racemization.

Protocol 1: Standard Coupling of this compound using HBTU/HOBt

This protocol describes a standard method for coupling this compound in solid-phase peptide synthesis (SPPS) using HBTU as the coupling reagent and HOBt as a racemization suppressant.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine.

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add a hindered base, such as N-methylmorpholine (NMM) (6 equivalents), to the amino acid solution.

    • Immediately add the activated amino acid solution to the washed resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. Due to the kinetic isotope effect, a slightly longer coupling time may be beneficial. Monitor the reaction progress using a qualitative method like the ninhydrin test.

  • Post-Coupling Wash:

    • Once the coupling is complete (negative ninhydrin test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.

Protocol 2: Low-Racemization Coupling of this compound using DIC/Oxyma

This protocol is an alternative for minimizing racemization, particularly when using carbodiimide coupling reagents.

  • Resin Preparation:

    • Follow the same resin preparation and Fmoc deprotection steps as in Protocol 1.

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in DMF.

    • Add the amino acid/additive solution to the washed resin.

    • Add diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Carbodiimide couplings are generally slower than those with onium salts.

    • Monitor the reaction for completion.

  • Post-Coupling Wash:

    • Follow the same washing procedure as in Protocol 1.

Visualizations

Racemization_Mechanism cluster_0 Racemization Pathway Activated_Lys Activated H-L-Lys(Z)-OH-d3 Oxazolone Planar Oxazolone Intermediate Activated_Lys->Oxazolone -D+ (Base Abstraction) D_Isomer H-D-Lys(Z)-OH-d3 Oxazolone->D_Isomer + Amine L_Isomer H-L-Lys(Z)-OH-d3 (Desired) Oxazolone->L_Isomer + Amine

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start High Racemization Detected Check_Base Evaluate Base Start->Check_Base Check_Reagent Evaluate Coupling Reagent/Additive Start->Check_Reagent Check_Temp Check Reaction Temperature Start->Check_Temp Check_Time Check Activation Time Start->Check_Time Solution_Base Use Weaker/Hindered Base (NMM, Collidine) Check_Base->Solution_Base Solution_Reagent Use HATU/Oxyma or DIC/Oxyma Check_Reagent->Solution_Reagent Solution_Temp Lower Temperature (0°C to RT) Check_Temp->Solution_Temp Solution_Time Use In Situ Activation Check_Time->Solution_Time End Racemization Minimized Solution_Base->End Solution_Reagent->End Solution_Temp->End Solution_Time->End

Caption: Troubleshooting workflow for high racemization.

References

Low coupling efficiency of H-Lys(Z)-OH-d3 in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting issues related to the use of H-Lys(Z)-OH-d3 in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this amino acid derivative into your peptide sequences. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal coupling efficiency.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound. The deuterium labeling (-d3) is generally not expected to significantly impact the chemical reactivity or coupling efficiency; therefore, the troubleshooting strategies focus on the inherent properties of the Nε-benzyloxycarbonyl (Z) protected lysine.

Issue: Low Coupling Efficiency of this compound

Potential CauseRecommended Solutions
Steric Hindrance The bulky benzyloxycarbonyl (Z) protecting group on the lysine side chain can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain.[1] This is a common issue with bulky protecting groups.
Optimize Coupling Reagent: Switch to a more potent coupling reagent known to be effective for hindered amino acids. Uronium/aminium salt-based reagents like HATU, HCTU, or phosphonium salt-based reagents like PyBOP are excellent choices.[2][3]
Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents) to drive the reaction to completion.[3]
Extend Coupling Time: Prolong the reaction time (e.g., 2-4 hours or even overnight). Monitor the reaction progress using a qualitative test like the Kaiser test to determine the optimal time.[3]
Double Coupling: If a single coupling reaction is incomplete, perform a second coupling with a fresh solution of the activated amino acid before proceeding to the next deprotection step.
Poor Solubility H-Lys(Z)-OH, due to the aromatic Z-group, may have limited solubility in standard peptide synthesis solvents like N,N-dimethylformamide (DMF), leading to lower effective concentrations and reduced reaction rates.
Use Solubility-Enhancing Solvents: Consider using solvent mixtures to improve solubility. A combination of DMF and dichloromethane (DCM) can be effective. In some cases, N-methyl-2-pyrrolidone (NMP) can be a superior solvent for overcoming aggregation and solubility issues.
Sonication: Briefly sonicating the mixture of the amino acid and coupling reagents in the solvent prior to adding it to the resin can help to dissolve the reagents fully.
Suboptimal Activation Standard coupling protocols may not be sufficient for the efficient activation of H-Lys(Z)-OH due to the electronic effects of the Z-group.
Optimize Pre-activation Time: Allow for a sufficient pre-activation time (typically 1-5 minutes) for the coupling reagent to fully activate the carboxylic acid of H-Lys(Z)-OH before adding the mixture to the resin.
Use Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure with carbodiimide-based coupling reagents (e.g., DIC) can enhance the reaction rate and suppress side reactions.
Peptide Aggregation The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the resin, making the N-terminal amine less accessible for coupling.
Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling reaction can help to disrupt secondary structures and improve reaction efficiency.
Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions and help to overcome issues related to aggregation and steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of this compound lower than that of other protected lysine derivatives like Fmoc-Lys(Boc)-OH?

A: The lower coupling efficiency can be attributed primarily to the steric bulk of the benzyloxycarbonyl (Z) protecting group on the lysine side chain. Compared to the tert-butyloxycarbonyl (Boc) group, the Z group is larger and can create more significant steric hindrance, impeding the approach of the activated amino acid to the N-terminus of the growing peptide chain. Additionally, solubility issues with the Z-protected lysine in common synthesis solvents can contribute to reduced reaction rates.

Q2: Which coupling reagents are most effective for this compound?

A: For sterically hindered amino acids like H-Lys(Z)-OH, more powerful coupling reagents are recommended. Uronium/aminium reagents such as HATU, HCTU, and TBTU, or phosphonium reagents like PyBOP and PyAOP are generally more effective than standard carbodiimide activators like DIC/HOBt. HATU is often cited for its high reactivity in difficult couplings.

Q3: Can I use H-Lys(Z)-OH in Fmoc-based solid-phase peptide synthesis (SPPS)?

A: Yes, while the Z group is traditionally used as a side-chain protecting group in Boc-based SPPS, Fmoc-Lys(Z)-OH is commercially available and can be used in Fmoc chemistry. However, it's important to note that the Z group is typically removed under harsher conditions (e.g., strong acid like HF or catalytic hydrogenation) than the Fmoc group, which is removed by piperidine. This orthogonality allows for its use in Fmoc SPPS, but the final deprotection strategy must be considered.

Q4: How can I monitor the coupling efficiency of this compound during synthesis?

A: The Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin after a coupling step. A positive result (blue beads) indicates incomplete coupling, suggesting that a second coupling may be necessary. For a more quantitative assessment, a small aliquot of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry.

Q5: Are there any potential side reactions associated with the Z-protecting group during coupling?

A: While the Z group is generally stable under most coupling conditions, prolonged exposure to basic conditions used for Fmoc deprotection over many cycles could potentially lead to some degradation, although this is not a common issue. A more significant concern is ensuring its complete removal during the final cleavage and deprotection step, which typically requires specific and sometimes harsh conditions. Incomplete removal of the Z group will result in a modified and likely inactive peptide. One study noted that during catalytic hydrogenation in DMF for cleavage, modifications to Lys(Z) can occur.

Data Presentation

Table 1: Comparative Efficiency of Common Coupling Reagents for Hindered Amino Acids

The following table summarizes representative data on the performance of various coupling reagents in couplings involving sterically hindered amino acids. While not specific to this compound, these trends are highly relevant for optimizing its coupling.

Coupling ReagentReagent TypeTypical Yield for Hindered CouplingsRacemization PotentialKey Advantages
DIC/HOBt CarbodiimideModerate to GoodLowCost-effective, well-established.
HBTU Aminium SaltGood to ExcellentLowFast reaction times, good solubility.
HATU Aminium SaltExcellentVery LowHighly reactive, very effective for difficult couplings.
PyBOP Phosphonium SaltExcellentLowHigh reactivity, suitable for sterically demanding couplings.
COMU Uronium SaltExcellentVery LowHigh reactivity, safer alternative to benzotriazole-based reagents.

Note: Yields are highly dependent on the specific peptide sequence, reaction conditions, and the nature of the steric hindrance.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound in Manual SPPS

This protocol is intended for a standard manual solid-phase peptide synthesis on a 0.1 mmol scale.

  • Resin Preparation: Swell the resin with the deprotected N-terminal amine in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-Lys(Z)-OH-d3 (or the appropriate Nα-protected form) and 2.9 equivalents of HATU in DMF. Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture.

  • Pre-activation: Gently agitate the activation mixture for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.

    • Negative Test (Yellow/Colorless beads): Proceed to the washing step.

    • Positive Test (Blue beads): The coupling is incomplete. Drain the reaction solution, wash the resin with DMF, and perform a second coupling (double coupling) by repeating steps 2-4 with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Deprotection: Proceed with the Nα-Fmoc deprotection using 20% piperidine in DMF.

Protocol 2: Liquid-Phase Synthesis of a Dipeptide using this compound

This protocol outlines a general procedure for the synthesis of a dipeptide in solution.

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of the N-terminally protected amino acid (e.g., Boc-Xxx-OH) and 1.1 equivalents of HOBt in an anhydrous organic solvent (e.g., DCM or DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of DCC (or DIC). Stir the mixture for 15 minutes.

  • Coupling: Add 1 equivalent of H-Lys(Z)-OMe-d3 (the methyl ester form is often used in liquid-phase synthesis to protect the C-terminus) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • If using DCC, filter off the precipitated dicyclohexylurea (DCU).

    • Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography on silica gel.

Mandatory Visualizations

G Troubleshooting Workflow for Low this compound Coupling Efficiency cluster_solutions1 Solutions for Steric Hindrance cluster_solutions2 Solutions for Poor Solubility cluster_solutions3 Solutions for Suboptimal Activation start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) steric_hindrance Potential Cause: Steric Hindrance from Z-group start->steric_hindrance solubility Potential Cause: Poor Solubility of this compound start->solubility activation Potential Cause: Suboptimal Activation start->activation potent_reagent Use Potent Coupling Reagent (HATU, PyBOP) steric_hindrance->potent_reagent increase_equivalents Increase Reagent Equivalents (3-5x) steric_hindrance->increase_equivalents extend_time Extend Coupling Time (2-4h or overnight) steric_hindrance->extend_time double_couple Perform Double Coupling steric_hindrance->double_couple solvent_mix Use Solvent Mixture (DMF/DCM or NMP) solubility->solvent_mix sonicate Sonicate Reagent Mixture solubility->sonicate preactivate Optimize Pre-activation Time (1-5 min) activation->preactivate additives Use Additives with Carbodiimides (HOBt, Oxyma) activation->additives end_node Re-evaluate Coupling Efficiency potent_reagent->end_node increase_equivalents->end_node extend_time->end_node double_couple->end_node solvent_mix->end_node sonicate->end_node preactivate->end_node additives->end_node

Caption: Troubleshooting workflow for low coupling efficiency.

G Optimized SPPS Cycle for this compound Coupling Resin Resin-NH2 Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Couple to Resin (2h, RT) Washing1->Coupling Activation Activate Fmoc-Lys(Z)-OH-d3 (HATU/DIPEA in DMF) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Kaiser Kaiser Test Washing2->Kaiser DoubleCouple Double Couple Kaiser->DoubleCouple Positive NextCycle Proceed to Next Cycle Kaiser->NextCycle Negative DoubleCouple->Coupling

Caption: Optimized SPPS cycle for this compound.

References

Incomplete removal of the Z protecting group from lysine

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides troubleshooting guidance for the removal of the Z-group (benzyloxycarbonyl or Cbz) from lysine residues, a critical step in peptide synthesis and the development of complex organic molecules.

Troubleshooting Guide: Incomplete Z-Group Removal

This guide addresses the common issue of incomplete or sluggish removal of the Z-protecting group from lysine residues.

Symptom: HPLC or LC-MS analysis of the crude product indicates a significant amount of Z-protected lysine starting material remaining after the deprotection reaction.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation for Z-group removal is slow or incomplete. What are the likely causes?

A1: Several factors can lead to inefficient hydrogenation.[1][2]

  • Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers from methionine residues) or impurities.[1][3] Even the product amine can coordinate to the catalyst and inhibit its activity.[2]

  • Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can diminish with age or vary between batches.

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient, especially for sterically hindered substrates.

  • Inadequate Mixing: As a heterogeneous reaction, vigorous stirring is essential to ensure the substrate has access to the catalyst surface.

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting contact with the catalyst.

Q2: How can I improve the success rate of catalytic hydrogenation?

A2: To optimize your reaction, consider the following:

  • Use a Fresh Catalyst: Always use a fresh, high-quality Pd/C catalyst. For difficult deprotections, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.

  • Increase Hydrogen Pressure: If possible, increase the hydrogen pressure to 50 psi or higher.

  • Optimize Solvent: Ensure your substrate is fully soluble. Methanol and ethanol are common choices. Performing the reaction in an acidic solvent like acetic acid can prevent the product amine from deactivating the catalyst.

  • Catalyst Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate instead of hydrogen gas and can sometimes offer better selectivity and milder reaction conditions.

Q3: I am using HBr in acetic acid for deprotection, but the reaction is still incomplete. What should I do?

A3: Incomplete acid-mediated cleavage often points to issues with reagent strength or reaction conditions.

  • Acid Concentration: The deprotection rate is dependent on the HBr concentration. Ensure you are using a sufficiently concentrated solution, such as 33% HBr in acetic acid.

  • Reaction Temperature: These reactions may require heating to proceed efficiently.

  • Water Content: Ensure your reagents and reaction setup are anhydrous, as water can interfere with the deprotection.

  • Scavengers: The benzyl cation formed during cleavage can re-alkylate the product or other nucleophilic residues. Adding a scavenger like anisole or thioanisole can prevent this side reaction.

Q4: Are there alternative methods for Z-group removal if hydrogenation and strong acids are not suitable for my molecule?

A4: Yes, several alternative methods exist for sensitive substrates.

  • Lewis Acids: A combination of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can effectively and selectively remove the Z-group at room temperature, even in the presence of reducible functional groups.

  • Nucleophilic Cleavage: For substrates with sensitive functionalities, a protocol using 2-mercaptoethanol with a base like potassium phosphate in a solvent like N,N-dimethylacetamide (DMAC) can be a superior alternative.

Q5: How do I monitor the progress of the deprotection reaction?

A5: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete Z-group removal from lysine.

G cluster_start cluster_method cluster_hydro cluster_acid cluster_hydro_causes cluster_acid_causes cluster_hydro_solutions cluster_acid_solutions cluster_alt start Incomplete Z-Deprotection (Starting Material Remains) method Which Deprotection Method Was Used? start->method hydro Catalytic Hydrogenation method->hydro Hydrogenation acid Acidolysis (e.g., HBr/AcOH) method->acid Acidolysis cause_hydro Potential Causes hydro->cause_hydro cause_acid Potential Causes acid->cause_acid poison Catalyst Poisoning/ Deactivation cause_hydro->poison pressure Insufficient H₂ Pressure/ Poor Mixing cause_hydro->pressure quality Poor Catalyst Quality/ Solubility cause_hydro->quality sol_hydro Solutions poison->sol_hydro Try pressure->sol_hydro Try quality->sol_hydro Try strength Insufficient Acid Strength/ Concentration cause_acid->strength temp Low Reaction Temperature cause_acid->temp water Presence of Water/ No Scavenger cause_acid->water sol_acid Solutions strength->sol_acid Try temp->sol_acid Try water->sol_acid Try sol_poison Use Fresh/More Active Catalyst (e.g., Pd(OH)₂/C) Add Weak Acid (AcOH) sol_hydro->sol_poison sol_pressure Increase H₂ Pressure (>50 psi) Ensure Vigorous Stirring sol_hydro->sol_pressure sol_quality Use New Catalyst Batch Improve Substrate Solubility sol_hydro->sol_quality alt_method Consider Alternative Method sol_hydro->alt_method If problem persists sol_strength Use Concentrated Acid (e.g., 33% HBr/AcOH) sol_acid->sol_strength sol_temp Increase Reaction Temperature sol_acid->sol_temp sol_water Use Anhydrous Conditions Add Scavenger (e.g., Anisole) sol_acid->sol_water sol_acid->alt_method If problem persists

References

Technical Support Center: Isotopic Interference in Mass Spectrometry with H-Lys(Z)-OH-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing H-Lys(Z)-OH-d3 as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry. The following resources address common challenges related to isotopic interference, helping to ensure the development of robust and accurate quantitative assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why does it occur with this compound?

A1: Isotopic interference, also known as crosstalk, happens when the mass spectral signal of the unlabeled analyte (H-Lys(Z)-OH) overlaps with the signal of its deuterated internal standard (this compound).[1] This occurs because elements like carbon, hydrogen, and oxygen naturally exist as a mixture of isotopes (e.g., ¹³C, ²H, ¹⁸O).[2][3]

The unlabeled H-Lys(Z)-OH, with a molecular formula of C₁₄H₂₀N₂O₄, will have a natural isotopic distribution.[4] This results in low-intensity peaks at masses corresponding to the nominal mass plus one (M+1), plus two (M+2), and plus three (M+3). Since this compound is exactly three mass units heavier than the analyte, the M+3 peak of a high-concentration analyte can contribute to the signal of the M peak of the internal standard, leading to inaccurate quantification.

Q2: My calibration curve is non-linear at higher concentrations. Could this be isotopic interference?

A2: Yes, non-linearity at the upper end of a calibration curve is a classic symptom of isotopic interference. At high analyte concentrations, the intensity of the analyte's M+3 isotopic peak becomes significant enough to artificially inflate the measured signal of the this compound internal standard. This falsely increases the internal standard's response, which in turn suppresses the calculated analyte-to-internal standard ratio, causing the curve to flatten. This phenomenon is more pronounced when the mass difference between the analyte and the standard is small.

Q3: How can I experimentally test for isotopic interference (crosstalk) between my analyte and this compound?

A3: A simple experiment can be performed to quantify the level of crosstalk. This involves analyzing samples containing a high concentration of the analyte without the internal standard, and vice-versa. A significant signal observed in the internal standard's mass channel when only the analyte is present is a direct indication of interference. For a detailed methodology, please refer to the "Experimental Protocol for Assessing Isotopic Crosstalk" section below.

Q4: What are the primary strategies to mitigate or eliminate isotopic interference?

A4: There are several effective strategies:

  • Use a Higher Mass-Labeled Standard: The most robust solution is to use an internal standard with a greater mass difference (e.g., d5, d7, or ¹³C-labeled) to shift its signal further away from the analyte's isotopic cluster. A mass difference of 3 amu is considered the minimum recommendation.

  • Mathematical Correction: Many mass spectrometry software platforms can apply a mathematical correction to subtract the contribution of the analyte's isotopic signal from the internal standard's signal. This requires first determining the percentage of crosstalk experimentally.

  • Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected range of the analyte to maintain linearity.

  • Sample Dilution: If feasible, diluting samples can bring the analyte concentration into a range where the isotopic interference is negligible.

  • Select Different Fragment Ions (for MS/MS): When using tandem mass spectrometry, you can investigate alternative product ions (fragments) for both the analyte and standard that may not have overlapping isotopic contributions.

Q5: Is a d3-labeled standard sufficient to avoid interference? What are the alternatives?

A5: While a d3-labeled standard provides the minimum recommended mass difference of 3 amu, it is not always sufficient to completely avoid isotopic interference, especially for high-concentration analytes. Higher degrees of deuteration (e.g., H-Lys(Z)-OH-d5 or -d8) or, ideally, labeling with a heavier isotope like ¹³C are preferable. Carbon-13 labeled standards do not suffer from the potential for H/D exchange and often exhibit less chromatographic shift compared to deuterated standards.

Q6: I see a slight retention time shift between H-Lys(Z)-OH and this compound. Is this normal and how does it impact my results?

A6: Yes, a small shift in retention time between an analyte and its deuterated standard is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. While often minor, this shift can be problematic if it leads to "differential matrix effects." If the analyte and standard elute at slightly different times, they may experience different levels of ion suppression or enhancement from matrix components, which compromises the internal standard's ability to accurately correct for these effects. It is crucial to optimize chromatography to ensure co-elution.

Q7: Can the position of the deuterium labels on the molecule affect the analysis?

A7: Absolutely. The stability of the isotopic labels is critical. Deuterium atoms should be placed on non-exchangeable positions within the molecule. Labels on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can sometimes be susceptible to exchange with protons from the solvent (e.g., water), especially under certain pH conditions. This H/D exchange would lead to a loss of the internal standard's signal and an inaccurate measurement.

Data Presentation

Table 1: Natural Abundance of Stable Isotopes for Common Elements in H-Lys(Z)-OH

This table summarizes the average terrestrial abundances of the stable isotopes for elements present in H-Lys(Z)-OH. These values are the basis for the isotopic clusters observed in mass spectrometry.

ElementIsotopeNatural Abundance (%)
Hydrogen (H) ¹H~99.985%
²H (D)~0.015%
Carbon (C) ¹²C~98.9%
¹³C~1.1%
Nitrogen (N) ¹⁴N~99.63%
¹⁵N~0.37%
Oxygen (O) ¹⁶O~99.76%
¹⁷O~0.04%
¹⁸O~0.20%

Data sourced from multiple references.

Experimental Protocols

Protocol: Assessing Isotopic Crosstalk

This protocol outlines the experimental procedure to determine the degree of isotopic interference between the analyte (H-Lys(Z)-OH) and the internal standard (this compound).

Objective: To quantify the percentage contribution of the analyte's isotopic signal to the internal standard's signal and vice-versa.

Materials:

  • H-Lys(Z)-OH (analyte) certified standard

  • This compound (internal standard) certified standard

  • Blank matrix (e.g., plasma, buffer)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)

Procedure:

  • Prepare Solutions:

    • Set A (Analyte to IS Crosstalk): Prepare a sample by spiking the blank matrix with the analyte at its Upper Limit of Quantification (ULOQ). Do not add any internal standard.

    • Set B (IS to Analyte Crosstalk): Prepare a sample by spiking the blank matrix with the internal standard at its working concentration. Do not add any analyte.

    • Set C (Blank): Prepare a sample of the blank matrix with no analyte or internal standard.

  • LC-MS/MS Analysis:

    • Inject the samples from all three sets into the LC-MS/MS system.

    • Use the established chromatographic method intended for the assay.

    • Monitor the MRM (Multiple Reaction Monitoring) transitions for both the analyte and the internal standard in all runs.

  • Data Analysis:

    • For Set A: Analyze the chromatogram for any peak detected in the internal standard's MRM channel at the expected retention time. Calculate the area of this peak (AreaIS_crosstalk). Also, measure the peak area of the analyte in its own channel (AreaAnalyte_ULOQ).

    • For Set B: Analyze the chromatogram for any peak detected in the analyte's MRM channel. This checks for any unlabeled analyte present as an impurity in the internal standard. Calculate the area of this peak (AreaAnalyte_impurity). Also, measure the peak area of the internal standard in its own channel (AreaIS_working).

    • Calculation:

      • % Crosstalk (Analyte in IS channel) = (Area_IS_crosstalk / Area_Analyte_ULOQ) * 100

      • % Impurity (Analyte in IS material) = (Area_Analyte_impurity / Area_IS_working) * 100

A significant signal in Set A confirms isotopic interference that may need to be corrected.

Mandatory Visualization

Below are diagrams created using the DOT language to visualize key concepts and workflows related to isotopic interference.

Caption: Conceptual diagram of isotopic interference.

Troubleshooting_Workflow cluster_solutions Mitigation Strategies start Start: Non-Linearity or Inaccuracy Observed check_crosstalk Perform Isotopic Crosstalk Experiment start->check_crosstalk decision Is Crosstalk Significant? check_crosstalk->decision solution1 Use Higher Mass IS (e.g., d5, 13C) decision->solution1 Yes validate Re-validate Assay decision->validate No solution1->validate solution2 Apply Mathematical Correction solution2->validate solution3 Optimize or Dilute Sample solution3->validate solution4 Find Alternative Fragment Ions (MS/MS) solution4->validate end End: Accurate Quantification validate->end

Caption: Troubleshooting workflow for isotopic interference.

References

Technical Support Center: Optimizing Cleavage for Peptides with H-Lys(Z)-OH-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing H-Lys(Z)-OH-d3. The focus is on the effective removal of the benzyloxycarbonyl (Z or Cbz) protecting group from the lysine side chain.

Frequently Asked Questions (FAQs)

Q1: What is the this compound residue, and why is the Z-group challenging to remove?

This compound is a lysine amino acid where the side-chain epsilon-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. The "-d3" indicates isotopic labeling with deuterium, which is useful for mass spectrometry but does not alter the chemical cleavage properties. The Z-group is known for its stability under the standard acidic conditions used in Fmoc-based solid-phase peptide synthesis (SPPS), such as moderate concentrations of trifluoroacetic acid (TFA).[1] Its removal requires specific, often harsher, chemical methods.

Q2: Will a standard TFA cleavage cocktail used for resin cleavage also remove the Z-group?

No, a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) is generally insufficient to remove the Z-group from the lysine side chain.[1] While this cocktail will cleave the peptide from most resins (like Wang or Rink Amide) and remove other acid-labile protecting groups (e.g., Boc, tBu, Trt), the Z-group remains intact.[1][2]

Q3: What are the primary methods for removing the Z-protecting group?

The most common and effective methods for Z-group deprotection are:

  • Catalytic Transfer Hydrogenation (CTH): This is a mild and widely used method that involves a palladium catalyst (e.g., 10% Pd on Carbon) and a hydrogen donor like ammonium formate or formic acid.[3] It is performed under neutral conditions and is highly efficient.

  • Strong Acids: Harsher acidic conditions, such as anhydrous Hydrogen Fluoride (HF) or Hydrogen Bromide in acetic acid (HBr/HOAc), can effectively cleave the Z-group. These methods are powerful but can lead to side reactions if not performed with appropriate scavengers.

Q4: When should I remove the Z-group—before or after peptide purification?

This depends on the peptide's properties.

  • Deprotection Before Purification: This is the most common approach. The crude peptide is cleaved from the resin, the Z-group is removed, and the final, fully deprotected peptide is purified by RP-HPLC.

  • Deprotection After Purification: If the fully deprotected peptide is prone to aggregation or is difficult to purify, it can be advantageous to purify the Z-protected peptide first. The final deprotection is then performed in solution phase on the purified intermediate.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Z-Group Removal 1. Ineffective Reagents: The hydrogen donor (e.g., ammonium formate) has degraded, or the palladium catalyst is inactive. 2. Insufficient Reaction Time: The reaction was not allowed to proceed to completion. 3. Strong Acid Method Too Mild: The concentration or duration of HF or HBr/HOAc treatment was insufficient.1. Use fresh ammonium formate and a new batch of 10% Pd/C catalyst. Ensure the catalyst is handled properly to prevent deactivation. 2. Monitor the reaction by HPLC or mass spectrometry and extend the reaction time as needed. For CTH, refluxing may be required. 3. For HF cleavage, ensure a "high" HF concentration step is used (e.g., 90% HF) and increase the reaction time, especially if other resistant groups like Arg(Tos) are present.
Peptide Degradation or Side Products 1. Alkylation by Cations: During strong acid cleavage (HF, TFMSA), carbocations generated from the Z-group or other protecting groups can alkylate sensitive residues like Trp, Met, or Tyr. 2. Oxidation: Methionine or Cysteine residues can be oxidized during cleavage and workup.1. Use an optimized scavenger cocktail with the strong acid. Thioanisole and p-cresol are effective carbocation scavengers. For Trp-containing peptides, anisole is recommended. 2. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). For peptides with sensitive residues, a robust cocktail like Reagent K is recommended.
Low Yield of Final Peptide 1. Incomplete Cleavage from Resin: The initial TFA cleavage was not efficient. 2. Precipitation Issues: The cleaved peptide is highly soluble in the precipitation solvent (e.g., diethyl ether) and does not crash out effectively. 3. Catalyst Poisoning: Certain residues (e.g., Cysteine, Methionine) can poison the palladium catalyst during hydrogenation, reducing its efficiency.1. Ensure a sufficient volume of cleavage cocktail (e.g., 10 mL per gram of resin) and adequate time (2-3 hours) for the initial resin cleavage. 2. If precipitation fails, concentrate the TFA/ether mixture under a stream of nitrogen and redissolve the residue directly in the HPLC mobile phase for purification. Using a 1:1 mixture of ether and a nonpolar solvent like pentane or hexane can also improve precipitation. 3. Increase the catalyst loading (w/w) relative to the peptide. If the issue persists, strong acid cleavage may be a more suitable alternative.
Unexpected Adducts in Mass Spec 1. Scavenger Adducts: Scavengers themselves can sometimes form adducts with the peptide. Thioanisole, for example, can lead to alkylation of tryptophan. 2. Re-attachment to Resin: Cationic species can promote the re-attachment of the peptide to the resin linker, especially with certain linkers like PAL or BAL.1. Carefully select scavengers based on the peptide sequence. For peptides with sensitive residues, use a multi-component cocktail like Reagent K or Reagent R. 2. Use scavengers specifically designed to prevent linker re-attachment, such as those included in Reagent R for PAL/BAL linkers.

Data Presentation: Cleavage Cocktail Compositions

The selection of a cleavage cocktail is critical and depends on the amino acids present in the peptide sequence. All cocktails should be prepared fresh before use.

Reagent NameCompositionPrimary Use & Remarks
Standard TFA Cleavage 95% TFA / 2.5% H₂O / 2.5% TISFor resin cleavage and deprotection of acid-labile groups. Does not remove Z-group. Suitable for peptides without sensitive residues (Cys, Met, Trp).
Reagent B (Low Odor) 88% TFA / 5% Phenol / 5% H₂O / 2% TISGood for scavenging trityl groups. Does not protect Met or Cys from oxidation.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA robust, general-purpose cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleRecommended for peptides with Arg(Pbf/Tos) and Trp, especially when using PAL or BAL resins to minimize reattachment.
"Low-High" HF Cleavage Low: 25% HF / 65% DMS / 10% p-cresol High: 90% HF / 10% p-cresol/anisoleA two-step procedure for peptides with very sensitive residues. The "low" step uses an SN2 mechanism to minimize carbocation formation, followed by a "high" step to remove resistant groups.

Experimental Protocols

Protocol 1: Z-Group Removal by Catalytic Transfer Hydrogenation

This protocol is adapted for a peptide previously cleaved from the solid support.

  • Dissolve the Peptide: Dissolve the crude, Z-protected peptide in a suitable solvent mixture. A common choice is methanol (MeOH) or a mixture of chloroform and methanol. Formic acid can also be used as both the solvent and the hydrogen donor.

  • Add Reagents: To the dissolved peptide, add ammonium formate (~10-fold molar excess over the peptide).

  • Add Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. The weight of the catalyst is typically equal to the weight of the peptide.

  • Reaction: Stir the mixture at room temperature or reflux gently. Monitor the reaction progress by RP-HPLC or LC-MS every 30-60 minutes until the starting material is consumed.

  • Filter Catalyst: Once the reaction is complete, remove the Pd/C catalyst by filtering the mixture through a celite pad. Wash the pad with fresh solvent (e.g., methanol) to recover any adsorbed product.

  • Isolate Product: Evaporate the combined filtrate under reduced pressure to obtain the crude, deprotected peptide. The product can then be lyophilized or taken directly for HPLC purification.

Protocol 2: General Peptide Cleavage from Resin (using Reagent K)
  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: Freshly prepare Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT). Prepare approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the slurry at room temperature for 2-4 hours.

  • Isolate Peptide Solution: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitate Peptide: Add the combined TFA filtrate dropwise into a 10-fold excess of cold diethyl ether with stirring. A white precipitate should form.

  • Collect Crude Peptide: Allow the suspension to stand at -20°C for 30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether. Dry the crude peptide pellet under a stream of nitrogen. The peptide is now ready for Z-group deprotection (Protocol 1) or purification.

Visualizations

Cleavage_Workflow A Protected Peptide on Resin C Cleavage Reaction (2-4h, RT) A->C B TFA Cleavage Cocktail (e.g., Reagent K) B->C D Crude Z-Protected Peptide in TFA C->D E Precipitation (Cold Ether) D->E F Crude Z-Protected Peptide (Solid) E->F G Z-Group Deprotection (e.g., CTH) F->G H Crude Deprotected Peptide G->H I RP-HPLC Purification H->I J Pure Peptide I->J

Caption: General workflow for peptide cleavage and Z-group deprotection.

Troubleshooting_Logic start Incomplete Z-Group Deprotection Observed method Which deprotection method was used? start->method cth Catalytic Transfer Hydrogenation (CTH) method->cth CTH acid Strong Acid (HF, HBr/HOAc) method->acid Acid check_cth Check Catalyst Activity & Reagent Freshness cth->check_cth check_acid Was a 'High Acid' Concentration Step Used? acid->check_acid extend_time_cth Increase Reaction Time &/or Temperature check_cth->extend_time_cth Reagents OK increase_acid Implement 'High-HF' Step or Extend Duration check_acid->increase_acid No check_scav Review Scavenger Cocktail Composition check_acid->check_scav Yes

Caption: Troubleshooting logic for incomplete Z-group deprotection.

References

Impact of H-Lys(Z)-OH-d3 on peptide retention time in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of H-Lys(Z)-OH-d3 in peptide synthesis and its subsequent analysis using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard H-Lys(Z)-OH?

A1: this compound is the deuterium-labeled version of H-Lys(Z)-OH (Nε-carbobenzyloxy-L-lysine), a common reagent used in peptide synthesis.[1][2] The "-d3" signifies that three hydrogen atoms in the molecule have been replaced by deuterium, a stable heavy isotope of hydrogen.[1] This labeling makes it a useful tool in quantitative proteomics and for nuclear magnetic resonance (NMR) studies.[3][4]

Q2: Why does incorporating this compound into a peptide affect its retention time in RP-HPLC?

A2: The change in retention time is due to a phenomenon known as the chromatographic isotope effect. In reverse-phase HPLC, separation is based on the hydrophobicity of the analyte. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of the peptide, including its hydrophobicity. Even though deuterium and hydrogen are chemically similar, the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in molecular interactions with the stationary phase of the HPLC column.

Q3: Will a peptide containing this compound elute earlier or later than its non-deuterated counterpart in RP-HPLC?

A3: In reverse-phase chromatography, deuterated compounds typically exhibit slightly weaker hydrophobic interactions with the stationary phase compared to their non-deuterated analogs. Consequently, a peptide containing this compound is expected to elute slightly earlier than the identical peptide without the deuterium label.

Q4: What is the typical magnitude of the retention time shift, and what are its implications for quantitative experiments?

A4: The magnitude of the retention time shift can vary from negligible to significant, depending on the specific peptide sequence, the number of deuterium atoms, and the chromatographic conditions. Studies have shown that this shift can range from just over one second to as much as 30 seconds. This partial or complete separation of isotopic forms is critical in quantitative proteomics. If not accounted for, it can lead to substantial quantification errors, as the ratio of the heavy (deuterated) to light (non-deuterated) peptide will be skewed across the elution profile.

Data Summary: Isotope-Induced Retention Time Shifts

The following table summarizes observed retention time differences and potential quantitative errors when isotopic forms of a peptide are partially resolved during RP-HPLC analysis.

Labeling Reagent TypeResolution of Isotopic FormsApprox. Difference in Peak MaximaPotential Measurement Error (at peak edges)Reference
Acetylated Peptides0.023~1 second± 6%
ICAT Reagent0.45~30 seconds-83% to +500%

Troubleshooting Guides

Problem: My deuterated and non-deuterated peptide peaks are partially separated.

Cause: This is an expected outcome due to the chromatographic isotope effect, where the deuterated peptide elutes slightly earlier than the non-deuterated version.

Solution:

  • Method Adjustment: To minimize quantification errors, ensure that the integration method sums the peak areas for both the light and heavy isotopic forms of the peptide.

  • Optimize Chromatography: While complete co-elution may not be possible, adjusting the gradient slope (making it steeper) can sometimes reduce the separation between the two peaks, forcing them into a narrower elution window.

Problem: I am observing unexpected or drifting retention times for ALL my peptide peaks (both deuterated and non-deuterated).

Cause: When all peaks in a chromatogram shift, the issue is typically systemic and not related to the isotopic labeling itself. The cause is likely related to the HPLC system, mobile phase, or column.

Solution: Follow a systematic troubleshooting approach to identify the root cause. The workflow below outlines the key areas to investigate.

Caption: Troubleshooting workflow for HPLC retention time instability.

Detailed Checklist:

  • Mobile Phase:

    • Composition: Incorrect mixing or evaporation of a volatile organic solvent can alter the mobile phase strength. Prepare fresh mobile phase.

    • pH: For ionizable peptides, a small change in mobile phase pH (as little as 0.1 units) can cause significant retention time shifts. Ensure buffers are correctly prepared and the pH meter is calibrated.

    • Contamination: Water is easily contaminated, and trace impurities can accumulate on the column. Use high-purity solvents.

  • Column:

    • Equilibration: Inadequate column equilibration before injection is a common cause of retention time drift, especially at the beginning of a run sequence. Allow at least 10-20 column volumes for equilibration.

    • Contamination: Sample components can adsorb to the column inlet, altering its chemistry. Consider using a guard column and appropriate sample cleanup procedures.

  • Hardware:

    • Flow Rate: Verify that the flow rate is accurate and stable. Leaks or bubbles in the pump head can cause the flow rate to decrease, leading to longer retention times.

    • Temperature: Changes in column temperature affect retention, with a 1°C change potentially altering retention time by 1-2%. Ensure the column oven is functioning correctly.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Isotope-Labeled Peptides

This protocol provides a starting point for the analysis of peptides, including those containing this compound. Optimization will be required based on the specific peptide's properties.

  • Instrumentation and Column:

    • HPLC System: A standard system with a binary pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector.

    • Column: C18 stationary phase (e.g., 3.5 µm particle size, 2.1 x 100 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (or Trifluoroacetic Acid) in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid (or Trifluoroacetic Acid) in Acetonitrile.

    • Filter and degas all mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 214 nm or MS with appropriate settings for the target peptide.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: Linear gradient from 5% to 45% B

      • 35-40 min: Linear gradient from 45% to 95% B

      • 40-45 min: Hold at 95% B

      • 45-46 min: Return to 5% B

      • 46-60 min: Re-equilibration at 5% B

  • Sample Preparation:

    • Dissolve the peptide sample in Mobile Phase A or a compatible solvent with low organic content to prevent peak distortion.

Protocol 2: Workflow for Diagnosing Retention Time Instability

This protocol helps systematically identify the source of retention time shifts unrelated to the isotope effect.

References

Validation & Comparative

A Researcher's Guide to Deuterated Lysine Isotopes: A Comparative Analysis of H-Lys(Z)-OH-d3 and Other Variants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of proteins and peptides is paramount. Deuterated amino acids are invaluable tools in mass spectrometry-based applications, serving as internal standards for quantification and as metabolic labels to track protein dynamics. This guide provides a comprehensive comparison of H-Lys(Z)-OH-d3 with other commonly used deuterated lysine isotopes, offering insights into their respective applications, performance, and the experimental protocols that underpin their use.

This document will delve into the distinct applications of two main categories of deuterated lysine: protected forms for peptide synthesis and unprotected forms for metabolic labeling and as internal standards in quantitative proteomics. We will explore the properties of this compound, L-Lysine-d4, and L-Lysine-d8, presenting available data to guide researchers in selecting the optimal isotope for their specific experimental needs.

At a Glance: Key Differences and Applications

Deuterated lysine isotopes are primarily utilized in two distinct domains: solid-phase peptide synthesis (SPPS) and mass spectrometry-based quantitative proteomics, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). The choice of isotope is dictated by the intended application.

FeatureThis compoundL-Lysine-d4L-Lysine-d8
Primary Application Solid-Phase Peptide Synthesis (SPPS)Metabolic Labeling (SILAC), Internal StandardMetabolic Labeling (SILAC), Internal Standard
Chemical Form Protected (Z-group on ε-amine)UnprotectedUnprotected
Typical Mass Shift +3 Da+4 Da+8 Da
Isotopic Purity Typically >98%Typically >98%Typically >98%

In-Depth Comparison: Performance and Use Cases

This compound: A Tool for Synthetic Peptide Chemistry

This compound is a specialized reagent designed for use in solid-phase peptide synthesis. The benzyloxycarbonyl (Z) group protects the epsilon-amino group of the lysine side chain, preventing unwanted side reactions during the stepwise assembly of the peptide chain.[1] The deuterium labeling provides a +3 Da mass shift, enabling the synthesized peptide to be used as a heavy internal standard for the quantification of its non-labeled analogue.

Key Performance Aspects:

  • Incorporation Efficiency: The efficiency of incorporating this compound into a growing peptide chain during SPPS is comparable to its non-deuterated counterpart, contingent on the coupling chemistry employed.

  • Purity: High isotopic and chemical purity are crucial for its use as an internal standard. Commercially available this compound typically boasts purities exceeding 98%.

  • Applications: Its primary role is in the synthesis of stable isotope-labeled peptides (SIPs). These SIPs are then spiked into biological samples to serve as ideal internal standards for the accurate quantification of a target peptide by mass spectrometry. This is particularly valuable in biomarker validation and pharmacokinetic studies.

L-Lysine-d4 and L-Lysine-d8: Workhorses of Quantitative Proteomics

Unprotected deuterated lysines, such as L-Lysine-d4 and L-Lysine-d8, are extensively used in quantitative proteomics, most notably in SILAC experiments. In this metabolic labeling approach, cells are cultured in media where the natural ("light") lysine is replaced with a "heavy," isotopically labeled version.[2] This leads to the incorporation of the heavy lysine into all newly synthesized proteins.

Key Performance Aspects:

  • Metabolic Incorporation: Both L-Lysine-d4 and L-Lysine-d8 are efficiently incorporated into proteins by cells during culture, with incorporation rates typically exceeding 97% after a sufficient number of cell divisions.

  • Mass Shift and Resolution: L-Lysine-d4 provides a +4 Da mass shift, while L-Lysine-d8 offers a larger +8 Da shift. The greater mass difference with L-Lysine-d8 can be advantageous in complex mass spectra, providing better separation of the light and heavy peptide signals and potentially improving quantification accuracy.

  • Multiplexing: The availability of different mass-shifted lysines (and arginines) allows for multiplexed experiments, where multiple cellular states can be compared in a single mass spectrometry run.

  • Internal Standards: In addition to metabolic labeling, L-Lysine-d4 and L-Lysine-d8 can be used to generate heavy-labeled proteomes or individual proteins to serve as internal standards for the quantification of proteins from tissues or other sources where metabolic labeling is not feasible.

Experimental Protocols: Methodologies for Key Applications

Solid-Phase Peptide Synthesis (SPPS) using this compound

The synthesis of a stable isotope-labeled peptide using this compound follows standard Fmoc-based solid-phase peptide synthesis protocols. The workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.

SPPS_Workflow Resin Resin Support Fmoc_Deprotection1 Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling1 Couple First Amino Acid Fmoc_Deprotection1->Coupling1 Fmoc_Deprotection2 Fmoc Deprotection Coupling1->Fmoc_Deprotection2 Coupling_d3_Lys Couple this compound Fmoc_Deprotection2->Coupling_d3_Lys Fmoc_Deprotection3 Fmoc Deprotection Coupling_d3_Lys->Fmoc_Deprotection3 Coupling_N Couple Subsequent Amino Acids Fmoc_Deprotection3->Coupling_N Cleavage Cleavage from Resin & Deprotection Coupling_N->Cleavage Purification Purification (HPLC) Cleavage->Purification QC Quality Control (MS) Purification->QC

Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.

Methodology:

  • Resin Preparation: Start with a suitable resin, typically a Wang or Rink Amide resin, depending on the desired C-terminus of the peptide.

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the resin. When the lysine position is reached, use Fmoc-H-Lys(Z)-OH-d3.

  • Deprotection: After each coupling step, remove the Fmoc protecting group with a piperidine solution to allow for the addition of the next amino acid.

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups (including the Z-group from the deuterated lysine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Quality Control: Purify the resulting peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and isotopic incorporation of the final product by mass spectrometry.

Quantitative Proteomics using Deuterated Lysine as an Internal Standard

Stable isotope-labeled peptides or proteins are used as internal standards to improve the accuracy and precision of quantification by correcting for variability in sample preparation, chromatography, and mass spectrometer response.

Quant_Proteomics_Workflow Sample Biological Sample (e.g., Plasma, Tissue Lysate) Spike_IS Spike in Deuterated Internal Standard Sample->Spike_IS Digestion Protein Digestion (e.g., Trypsin) Spike_IS->Digestion LC_Separation LC Separation Digestion->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Data_Analysis Data Analysis (Ratio of Light/Heavy) MS_Analysis->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Workflow for Quantitative Proteomics using a Deuterated Internal Standard.

Methodology:

  • Sample Preparation: Prepare the biological sample (e.g., cell lysate, plasma) containing the protein or peptide of interest.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard (e.g., a peptide synthesized with this compound or a protein labeled with L-Lysine-d4/d8) to the sample at the earliest possible stage.

  • Protein Digestion: If quantifying a protein, digest the sample with a protease such as trypsin to generate peptides.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will detect both the "light" (endogenous) and "heavy" (deuterated) forms of the target peptide.

  • Data Analysis: Integrate the peak areas for the light and heavy peptide signals. The ratio of these areas, multiplied by the known amount of the spiked-in standard, is used to calculate the absolute quantity of the endogenous peptide or protein.

Concluding Remarks

The selection of a deuterated lysine isotope is a critical decision in the design of robust and reliable experiments in peptide chemistry and quantitative proteomics. This compound stands out as a specialized tool for the synthesis of stable isotope-labeled peptides, which are the gold standard for targeted quantification assays. In contrast, unprotected deuterated lysines like L-Lysine-d4 and L-Lysine-d8 are the preferred choice for metabolic labeling in cell culture and for the generation of complex internal standards. By understanding the distinct properties and applications of these reagents, researchers can better equip themselves to achieve high-quality, reproducible data in their pursuit of scientific discovery.

References

A Head-to-Head Battle for Quantitative Proteomics: Deuterated Lysine Labeling versus SILAC

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of quantitative proteomics, researchers are equipped with an array of powerful techniques to unravel the complexities of the cellular proteome. Among these, stable isotope labeling methods stand out for their accuracy and robustness. This guide provides a comprehensive comparison of two prominent metabolic labeling strategies: the use of deuterated lysine, exemplified by compounds like H-Lys(Z)-OH-d3, and the well-established Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make an informed decision on the most suitable quantitative proteomics workflow for their experimental needs.

Introduction to the Contenders

Deuterated Lysine Labeling: This metabolic labeling approach involves the incorporation of lysine containing deuterium (²H), a stable isotope of hydrogen, into proteins. A prime example of a deuterated lysine analog is this compound, a synthetically modified lysine with a deuterium label and a benzyloxycarbonyl (Z) protecting group. While the protected form is primarily used in peptide synthesis, the core principle of using deuterated amino acids for in vivo labeling is a recognized quantitative proteomics strategy.[1][2] In this method, one cell population is grown in a standard "light" medium, while the other is cultured in a medium where normal lysine is replaced by its deuterated counterpart.

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture): SILAC is a widely adopted metabolic labeling technique that utilizes amino acids labeled with heavy stable isotopes of carbon (¹³C) and/or nitrogen (¹⁵N).[3][4][5] Typically, two or more cell populations are cultured in media that are identical except for the isotopic composition of specific essential amino acids, most commonly lysine and arginine. The "light" culture contains the natural amino acids, while the "heavy" culture contains the ¹³C and/or ¹⁵N labeled versions. This differential labeling allows for the direct comparison of protein abundance between different experimental conditions.

At a Glance: Deuterated Lysine vs. SILAC

FeatureDeuterated Lysine LabelingSILAC (¹³C/¹⁵N Labeling)
Principle In vivo metabolic incorporation of deuterium-labeled lysine.In vivo metabolic incorporation of ¹³C and/or ¹⁵N-labeled amino acids (typically lysine and arginine).
Labeling Efficiency Generally high, with near-complete incorporation after sufficient cell doublings.High, with over 97% incorporation typically achieved after five cell doublings.
Mass Shift Smaller mass shift per label (e.g., +3 Da for d3-lysine).Larger, more distinct mass shifts (e.g., +6 Da for ¹³C₆-arginine, +8 Da for ¹³C₆,¹⁵N₂-lysine).
Chromatographic Behavior Deuterated peptides may exhibit a slight shift in retention time on reverse-phase chromatography compared to their non-deuterated counterparts.¹³C and ¹⁵N labeled peptides generally co-elute with their light counterparts.
Multiplexing Capability Typically limited to two-plex experiments (light vs. heavy).Readily allows for two-plex and three-plex experiments (light, medium, heavy).
Cost Deuterated amino acids can be a cost-effective labeling option.¹³C and ¹⁵N labeled amino acids can be more expensive.
Data Analysis Requires software capable of identifying and quantifying peptide pairs with a smaller mass difference.Well-established data analysis workflows and software are widely available.
Applicability Suitable for cell culture-based quantitative proteomics.Broadly applicable to any cell culture system that can be metabolically labeled.

Delving into the Methodologies: Experimental Protocols

A clear understanding of the experimental workflows is crucial for selecting the appropriate technique. Below are detailed protocols for both deuterated lysine labeling and SILAC.

Deuterated Lysine Labeling Protocol
  • Cell Culture and Labeling: Two populations of cells are cultured. One population is grown in a standard "light" medium containing natural L-lysine. The second population is cultured in a "heavy" medium where L-lysine is replaced with a deuterated version (e.g., L-lysine-d4). Cells are cultured for at least five to six doublings to ensure maximal incorporation of the labeled amino acid.

  • Sample Preparation: After the desired experimental treatment, the "light" and "heavy" cell populations are harvested and lysed separately. Protein concentration is determined for each lysate.

  • Sample Mixing: Equal amounts of protein from the "light" and "heavy" lysates are mixed.

  • Protein Digestion: The combined protein mixture is subjected to enzymatic digestion, typically with trypsin, to generate peptides.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectra are analyzed to identify peptide pairs that are chemically identical but differ in mass due to the deuterium label. The ratio of the signal intensities of the heavy and light peptide pairs is used to determine the relative abundance of the corresponding protein.

SILAC Protocol
  • Cell Culture and Labeling: Two (or three for triplex SILAC) populations of cells are cultured in specially formulated SILAC media. The "light" medium contains natural L-lysine and L-arginine. The "heavy" medium contains heavy isotope-labeled L-lysine (e.g., ¹³C₆,¹⁵N₂-Lys) and L-arginine (e.g., ¹³C₆,¹⁵N₄-Arg). For triplex experiments, a "medium" medium with a different isotopic labeling pattern is used. Cells are cultured for a minimum of five cell doublings to achieve complete labeling.

  • Experimental Treatment: The different cell populations are subjected to their respective experimental conditions (e.g., drug treatment vs. control).

  • Cell Harvesting and Mixing: The "light" and "heavy" (and "medium") cell populations are harvested and can be mixed at a 1:1 (or 1:1:1) ratio either at the cell or lysate level.

  • Protein Extraction and Digestion: Proteins are extracted from the combined cell mixture and digested into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Quantification: Specialized software is used to identify and quantify the SILAC peptide pairs or triplets based on their specific mass shifts. The ratios of the peak intensities directly reflect the relative protein abundance between the different conditions.

Visualizing the Workflows and Comparison

To further clarify the processes and their key distinctions, the following diagrams have been generated using the DOT language.

Deuterated_Lysine_Workflow cluster_light Light Culture cluster_heavy Heavy Culture light_cells Cells in 'Light' Medium (Natural Lysine) light_treatment Experimental Treatment A light_cells->light_treatment light_lysis Cell Lysis light_treatment->light_lysis mix Mix Lysates (1:1 Ratio) light_lysis->mix heavy_cells Cells in 'Heavy' Medium (Deuterated Lysine) heavy_treatment Experimental Treatment B heavy_cells->heavy_treatment heavy_lysis Cell Lysis heavy_treatment->heavy_lysis heavy_lysis->mix digest Protein Digestion (Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification of d0/d3 Peptides) lcms->data

Caption: Workflow of a deuterated lysine labeling experiment.

SILAC_Workflow cluster_light_silac Light Culture cluster_heavy_silac Heavy Culture light_cells_silac Cells in 'Light' SILAC Medium (e.g., ¹²C₆-Lys) light_treatment_silac Experimental Condition 1 light_cells_silac->light_treatment_silac mix_cells Mix Cells (1:1 Ratio) light_treatment_silac->mix_cells heavy_cells_silac Cells in 'Heavy' SILAC Medium (e.g., ¹³C₆-Lys) heavy_treatment_silac Experimental Condition 2 heavy_cells_silac->heavy_treatment_silac heavy_treatment_silac->mix_cells lysis_digest Cell Lysis & Protein Digestion mix_cells->lysis_digest lcms_silac LC-MS/MS Analysis lysis_digest->lcms_silac data_silac Data Analysis (Quantification of Light/Heavy Peptides) lcms_silac->data_silac

Caption: Workflow of a typical SILAC experiment.

Comparison_Diagram cluster_lys Deuterated Lysine cluster_silac SILAC lys_label Deuterium (²H) Label lys_mass Smaller Mass Shift lys_label->lys_mass silac_label ¹³C / ¹⁵N Label lys_chrom Potential Retention Time Shift lys_mass->lys_chrom lys_plex Typically 2-plex lys_chrom->lys_plex lys_cost Cost-Effective lys_plex->lys_cost silac_mass Larger, Distinct Mass Shift silac_label->silac_mass silac_chrom Co-elution of Peptides silac_mass->silac_chrom silac_plex 2-plex and 3-plex silac_chrom->silac_plex silac_cost Higher Cost silac_plex->silac_cost

Caption: Key feature comparison: Deuterated Lysine vs. SILAC.

Conclusion: Making the Right Choice

Both deuterated lysine labeling and SILAC are powerful techniques for quantitative proteomics, each with its own set of advantages and considerations.

Deuterated lysine labeling offers a cost-effective method for metabolic labeling. However, researchers should be mindful of the potential for chromatographic shifts between labeled and unlabeled peptides, which could complicate data analysis. The smaller mass shift also necessitates high-resolution mass spectrometry for accurate quantification.

SILAC , on the other hand, is a highly accurate and widely validated method. The larger, distinct mass shifts and the co-elution of peptide pairs simplify data analysis and enhance quantification accuracy. Its ability to perform triplex experiments allows for more complex experimental designs. The primary drawback of SILAC is the higher cost of the isotopically labeled amino acids.

Ultimately, the choice between these two methods will depend on the specific research question, available instrumentation, and budget. For straightforward binary comparisons where cost is a significant factor, deuterated lysine labeling can be a viable option. For more complex experimental designs requiring the highest level of quantitative accuracy and for which established data analysis pipelines are preferred, SILAC remains the gold standard in metabolic labeling for quantitative proteomics.

References

Navigating Purity in Isotope-Labeled Peptides: A Comparative Guide to H-Lys(Z)-OH-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of synthetic peptides is paramount to the reliability and reproducibility of experimental results. This is especially true for isotopically labeled peptides, such as those containing H-Lys(Z)-OH-d3, which are critical tools in quantitative proteomics and metabolic studies. This guide provides an objective comparison of purity analysis for synthetic peptides incorporating this compound against its non-labeled counterpart and other potential alternatives, supported by established experimental methodologies.

The incorporation of stable isotopes, like deuterium (d3) in this compound, provides a distinct mass shift that is essential for mass spectrometry-based quantification. However, the introduction of isotopic labels can present unique challenges in synthesis and purification, potentially impacting the final purity of the peptide. A thorough analytical assessment is therefore crucial to ensure the quality and integrity of the final product.

Comparative Purity Analysis

The purity of a synthetic peptide is a measure of the percentage of the target peptide sequence in the final lyophilized product. Impurities can arise from various sources, including incomplete reactions (truncated or deletion sequences), side reactions (e.g., racemization, deamidation), and residual reagents from the synthesis and purification process.[1][2]

Here, we present a comparative analysis of a hypothetical synthetic peptide containing this compound versus the same peptide with its non-deuterated analog, H-Lys(Z)-OH. The data, while illustrative, reflects typical outcomes observed in peptide synthesis and analysis.

Analytical MethodParameterPeptide with this compoundPeptide with H-Lys(Z)-OHAlternative: Peptide with H-Lys(Boc)-OH-d4
RP-HPLC Purity (%)96.597.296.8
Major Impurity 1 (%)1.8 (Deletion sequence)1.5 (Deletion sequence)1.7 (Deletion sequence)
Major Impurity 2 (%)0.9 (Oxidized peptide)0.8 (Oxidized peptide)1.0 (Oxidized peptide)
LC-MS Expected Mass (Da)[M+H]+ = X+3[M+H]+ = X[M+H]+ = X+4
Observed Mass (Da)[M+H]+ = X+3.01[M+H]+ = X.01[M+H]+= X+4.02
Isotopic Purity (%)>99N/A>99
Amino Acid Analysis Net Peptide Content (%)85.286.185.5
Lysine Recovery (%)98.999.299.0
Chiral HPLC D-Lysine Isomer (%)<0.1<0.1<0.1

Key Observations:

  • Purity: The purity of the peptide containing this compound is slightly lower than its non-deuterated counterpart. This can sometimes be attributed to minor differences in reaction kinetics or purification efficiency due to the isotopic label. The alternative, H-Lys(Boc)-OH-d4, shows comparable purity.

  • Identity Confirmation: Mass spectrometry is crucial for confirming the successful incorporation of the deuterated amino acid, as indicated by the expected mass shift.[3][4]

  • Net Peptide Content: Amino acid analysis reveals the actual amount of peptide in the lyophilized powder, which also contains water and counter-ions (like TFA).[2] The net peptide content is comparable across the different peptides.

  • Enantiomeric Purity: Chiral analysis confirms that the synthesis process did not induce significant racemization of the lysine residue.

Experimental Protocols

Detailed and standardized protocols are essential for accurate and reproducible purity analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone of peptide purity assessment, separating the target peptide from its impurities based on hydrophobicity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is typically used, but should be optimized for the specific peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis: Purity is calculated by integrating the peak area of the main peptide and expressing it as a percentage of the total integrated peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry to confirm the identity of the target peptide and its impurities.

  • Instrumentation: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

  • LC Conditions: Similar to the RP-HPLC protocol described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: A range appropriate to detect the expected mass of the peptide and potential impurities (e.g., m/z 400-2000).

  • Analysis: The mass spectrum of the main peak is analyzed to confirm that the observed molecular weight matches the theoretical molecular weight of the peptide, including the mass shift from the deuterium label.

Amino Acid Analysis (AAA)

AAA is the gold standard for determining the net peptide content by quantifying the constituent amino acids after acid hydrolysis.

  • Hydrolysis: The peptide is hydrolyzed in 6N HCl at 110°C for 24 hours.

  • Derivatization: The hydrolyzed amino acids are derivatized with a reagent (e.g., AccQ•Tag™) to make them detectable.

  • Separation and Detection: The derivatized amino acids are separated by RP-HPLC and detected by fluorescence or UV.

  • Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard. The net peptide content is then calculated based on the total weight of the amino acids relative to the initial weight of the peptide sample.

Workflow for Purity Analysis of a Synthetic Peptide Containing this compound

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthetic peptide incorporating the deuterated lysine residue.

Purity_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Analysis SPPS Solid-Phase Peptide Synthesis (Incorporation of this compound) Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification Preparative RP-HPLC Crude_Peptide->Purification Lyophilization Lyophilization Purification->Lyophilization Purified_Peptide Purified Peptide Powder Lyophilization->Purified_Peptide RP_HPLC Analytical RP-HPLC (Purity Assessment) Purified_Peptide->RP_HPLC LC_MS LC-MS (Identity & Isotopic Purity) Purified_Peptide->LC_MS AAA Amino Acid Analysis (Net Peptide Content) Purified_Peptide->AAA Chiral Chiral Analysis (Enantiomeric Purity) Purified_Peptide->Chiral Final_Report Certificate of Analysis RP_HPLC->Final_Report LC_MS->Final_Report AAA->Final_Report Chiral->Final_Report

Caption: Workflow for synthesis, purification, and purity analysis of peptides.

References

Assessing the Kinetic Isotope Effect of Deuterated Lysine in Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the kinetic parameters for the oxidation of deuterated and non-deuterated lysine by the enzyme lysyl oxidase (LOX). This data is derived from a study investigating the modulation of LOX activity through site-specific deuteration of lysine.[1][2] The kinetic isotope effect (KIE) is presented as the ratio of Vmax/Km for the non-deuterated substrate versus the deuterated substrate.

SubstrateApparent Vmax/Km Ratio (Relative to Non-deuterated)Kinetic Isotope Effect (KIE) on Vmax/KmReference
L-Lysine (Non-deuterated)1.00-[1][2]
6,6-d2-Lysine0.234.35 ± 0.22[1]

Note: The data presented is for 6,6-d2-lysine as a substrate for lysyl oxidase. This is used as a proxy to illustrate the potential kinetic isotope effect of H-Lys(Z)-OH-d3.

Experimental Protocols

A detailed methodology for a fluorometric assay to determine lysyl oxidase (LOX) activity is provided below. This protocol is adapted from established methods used to measure the kinetic isotope effect of deuterated lysine.

Objective: To measure the rate of hydrogen peroxide production resulting from the oxidative deamination of a lysine substrate by lysyl oxidase.

Materials:

  • Lysyl Oxidase (purified)

  • L-Lysine or 6,6-d2-Lysine (or H-Lys(Z)-OH and this compound)

  • Assay Buffer (e.g., 1.2 M urea, 50 mM sodium borate buffer, pH 8.2)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorescent probe for H2O2)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the lysine substrate (deuterated and non-deuterated) in the assay buffer.

    • Prepare a working solution of HRP and Amplex® Red in the assay buffer. Protect from light.

    • Prepare a solution of purified lysyl oxidase in the assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • In each well of a 96-well black microplate, add the following in order:

      • Assay Buffer

      • Lysine substrate solution at various concentrations (to determine Km and Vmax).

      • HRP and Amplex® Red working solution.

    • Initiate the reaction by adding the lysyl oxidase solution to each well.

  • Data Acquisition:

    • Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocities (rate of change of fluorescence) from the linear portion of the kinetic curves.

    • Convert the fluorescence units to the concentration of H2O2 produced using a standard curve.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values for both the deuterated and non-deuterated substrates.

    • Calculate the kinetic isotope effect (KIE) as the ratio of (Vmax/Km)H / (Vmax/Km)D.

Signaling Pathways and Experimental Workflows

Lysyl Oxidase Signaling in Fibrosis and Cancer

Lysyl oxidase (LOX) is a key enzyme in the cross-linking of collagen and elastin in the extracellular matrix (ECM). Its activity is crucial for tissue development and repair. However, dysregulation of LOX activity is implicated in several pathological conditions, including fibrosis and cancer metastasis. Increased LOX expression and activity contribute to the stiffening of the ECM, which can promote tumor cell invasion and the formation of a pre-metastatic niche. Therefore, modulating LOX activity is a potential therapeutic strategy. The significant kinetic isotope effect observed with deuterated lysine suggests that substrate-based inhibition through deuteration could be a viable approach to selectively reduce LOX activity without complete inhibition.

LOX_Signaling_Pathway cluster_0 Cell cluster_1 Extracellular Matrix (ECM) cluster_2 Pathological Outcomes Lysine Lysine LOX Lysyl Oxidase (LOX) Lysine->LOX Substrate d_Lysine 6,6-d2-Lysine (this compound proxy) d_Lysine->LOX Substrate (Slower Conversion) Collagen_Elastin Collagen & Elastin LOX->Collagen_Elastin Oxidative Deamination Crosslinked_ECM Cross-linked ECM (Stiffening) Collagen_Elastin->Crosslinked_ECM Cross-linking Fibrosis Fibrosis Crosslinked_ECM->Fibrosis Cancer_Metastasis Cancer Metastasis Crosslinked_ECM->Cancer_Metastasis

Lysyl Oxidase Signaling Pathway

Experimental Workflow for KIE Analysis

The following diagram outlines the logical steps involved in assessing the kinetic isotope effect of a deuterated substrate in an enzyme assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Enzyme (LOX) - Substrates (H/D) - Assay Buffer - Detection Reagents (HRP, Probe) prep_plate Prepare 96-well plate with substrate dilutions prep_reagents->prep_plate initiate_reaction Initiate reaction by adding enzyme prep_plate->initiate_reaction kinetic_read Kinetic measurement of fluorescence initiate_reaction->kinetic_read calc_rates Calculate initial reaction velocities kinetic_read->calc_rates mm_kinetics Determine Vmax and Km (Michaelis-Menten) calc_rates->mm_kinetics calc_kie Calculate KIE: (Vmax/Km)H / (Vmax/Km)D mm_kinetics->calc_kie

Kinetic Isotope Effect Analysis Workflow

References

Comparative Stability of Z-Protected vs. Boc-Protected Lysine During Solid-Phase Peptide Synthesis: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group strategy is paramount to achieving high yield and purity. This guide provides an objective comparison of the stability of two commonly employed side-chain protecting groups for lysine: the benzyloxycarbonyl (Z) group, utilized in Boc-based SPPS, and the tert-butyloxycarbonyl (Boc) group, a cornerstone of Fmoc-based SPPS.

The ε-amino group of lysine is highly nucleophilic and requires robust protection to prevent undesired side reactions, such as peptide chain branching. The choice between Z and Boc for side-chain protection is fundamentally linked to the overall synthetic strategy, specifically the chemistry used for the temporary protection of the α-amino group. The principle of orthogonality dictates that the side-chain protecting group must remain stable under the conditions used to remove the α-amino protecting group at each cycle of peptide elongation.

In the context of Boc-SPPS, where the α-amino group is protected by the acid-labile Boc group, the lysine side chain is typically protected with the more acid-stable 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. Conversely, in Fmoc-SPPS, which employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection, the acid-labile Boc group is the standard choice for lysine side-chain protection.[1][2][3] This guide will compare the stability of these two protecting groups within their respective, most common synthetic workflows.

Data Presentation: Quantitative Stability Comparison

While both protecting groups are considered stable under their respective orthogonal deprotection conditions, some degree of premature cleavage can occur, especially during the synthesis of long peptides that require numerous deprotection cycles. The following table summarizes the stability of Z- and Boc-protected lysine under the repetitive conditions of their corresponding SPPS strategies.

Protecting Group StrategyLysine DerivativeNα-Deprotection ReagentSide-Chain Protecting Group StabilityFinal Cleavage Condition
Boc-SPPS Boc-Lys(2-Cl-Z)-OH50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)High stability to repetitive TFA treatment.[2]Anhydrous Hydrogen Fluoride (HF)[4]
Fmoc-SPPS Fmoc-Lys(Boc)-OH20% Piperidine in Dimethylformamide (DMF)High stability to repetitive piperidine treatment.Strong acid (e.g., >90% TFA)

Note: Specific quantitative data for the rate of premature deprotection per cycle is not extensively published and can be sequence-dependent. The stability is generally considered sufficient for the successful synthesis of most peptides.

Experimental Protocols

To assess the stability of Z- and Boc-protected lysine during SPPS, a common method involves the synthesis of a model peptide containing the protected lysine residue, followed by analysis of the peptide after a series of simulated deprotection cycles.

Protocol 1: Assessment of Boc-Lys(2-Cl-Z) Stability in Boc-SPPS

This protocol outlines a method to quantify the stability of the 2-Cl-Z group on the lysine side chain during repeated exposure to TFA.

  • Resin Preparation: Swell Merrifield resin in DCM for 1 hour.

  • Amino Acid Coupling: Couple Boc-Lys(2-Cl-Z)-OH to the resin using a standard coupling protocol (e.g., DIC/HOBt).

  • Simulated Deprotection Cycles:

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Nα-Boc group.

    • Wash the resin with DCM and neutralize with 10% diisopropylethylamine (DIEA) in DMF.

    • Repeat the TFA treatment and neutralization steps for a predetermined number of cycles (e.g., 20, 40, 60 cycles) to simulate a long peptide synthesis.

  • Cleavage and Analysis:

    • After the final cycle, wash the resin thoroughly and dry it.

    • Cleave a small aliquot of the resin using a standard cleavage cocktail (e.g., HF with scavengers).

    • Analyze the cleaved products by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of lysine that has lost its 2-Cl-Z protecting group. The appearance of a peak corresponding to the unprotected lysine-containing peptide indicates instability.

Protocol 2: Assessment of Fmoc-Lys(Boc) Stability in Fmoc-SPPS

This protocol details a method to evaluate the stability of the Boc group on the lysine side chain during repeated exposure to piperidine.

  • Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.

  • Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using a standard coupling protocol (e.g., HBTU/DIEA).

  • Simulated Deprotection Cycles:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Nα-Fmoc group.

    • Wash the resin extensively with DMF.

    • Repeat the piperidine treatment and washing steps for a predetermined number of cycles (e.g., 50, 100, 150 cycles).

  • Cleavage and Analysis:

    • After the final cycle, wash the resin thoroughly and dry it.

    • Cleave a small aliquot of the resin using a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5).

    • Analyze the cleaved products by RP-HPLC. Premature loss of the Boc group would lead to side reactions (e.g., acylation of the deprotected ε-amino group), resulting in impurity peaks that can be quantified.

Mandatory Visualization

SPPS_Workflow cluster_boc Boc-SPPS Strategy cluster_fmoc Fmoc-SPPS Strategy Resin_Boc Resin Coupling_Boc Couple Boc-AA-OH Resin_Boc->Coupling_Boc Deprotection_Boc Nα-Boc Deprotection (50% TFA in DCM) Coupling_Boc->Deprotection_Boc Cycle n times Neutralization_Boc Neutralization (e.g., 10% DIEA in DMF) Deprotection_Boc->Neutralization_Boc Final_Cleavage_Boc Final Cleavage (e.g., HF) Deprotection_Boc->Final_Cleavage_Boc Neutralization_Boc->Coupling_Boc Peptide_Boc Final Peptide Final_Cleavage_Boc->Peptide_Boc Resin_Fmoc Resin Coupling_Fmoc Couple Fmoc-AA-OH Resin_Fmoc->Coupling_Fmoc Deprotection_Fmoc Nα-Fmoc Deprotection (20% Piperidine in DMF) Coupling_Fmoc->Deprotection_Fmoc Cycle n times Wash_Fmoc Wash (DMF) Deprotection_Fmoc->Wash_Fmoc Final_Cleavage_Fmoc Final Cleavage (e.g., 95% TFA) Deprotection_Fmoc->Final_Cleavage_Fmoc Wash_Fmoc->Coupling_Fmoc Peptide_Fmoc Final Peptide Final_Cleavage_Fmoc->Peptide_Fmoc

Caption: General workflows for Boc- and Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protecting_Groups cluster_Z Z-Protected Lysine (in Boc-SPPS) cluster_Boc Boc-Protected Lysine (in Fmoc-SPPS) Lysine Lysine Side Chain (ε-Amino Group) Z_Group 2-Cl-Z Group (Benzyloxycarbonyl derivative) Boc_Group Boc Group (tert-Butyloxycarbonyl) Z_Stability Stable to: - Repetitive 50% TFA Z_Group->Z_Stability Z_Lability Labile to: - Strong Acids (e.g., HF) Z_Group->Z_Lability Boc_Stability Stable to: - Repetitive 20% Piperidine Boc_Group->Boc_Stability Boc_Lability Labile to: - Strong Acids (e.g., 95% TFA) Boc_Group->Boc_Lability

Caption: Comparative stability and lability of Z- and Boc-protected lysine side chains.

Conclusion

The choice between Z- and Boc-protection for the lysine side chain is dictated by the overarching SPPS strategy. Both Boc-Lys(2-Cl-Z)-OH for Boc-SPPS and Fmoc-Lys(Boc)-OH for Fmoc-SPPS offer excellent stability under their respective, orthogonal deprotection conditions. Premature deprotection is generally minimal but can become a consideration in the synthesis of very long peptides. The provided experimental protocols offer a framework for researchers to quantitatively assess the stability of these crucial protecting groups for their specific sequences and synthetic conditions, ensuring the integrity and purity of the final peptide product.

References

A Comparative Guide to the Accuracy and Precision of Quantification Using H-Lys(Z)-OH-d3 and Other Stable Isotope-Labeled Lysine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of understanding complex biological systems and developing novel therapeutics, the accurate and precise quantification of proteins is paramount. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a cornerstone technique in quantitative proteomics, enabling the precise measurement of protein abundance changes between different cellular states. The choice of the stable isotope-labeled amino acid is a critical determinant of the accuracy and reliability of these experiments. This guide provides an objective comparison of H-Lys(Z)-OH-d3 (a deuterated lysine derivative) with the more commonly used ¹³C and ¹⁵N-labeled lysine analogs, supported by experimental data and detailed protocols.

Performance Comparison of Stable Isotope-Labeled Lysine Analogs

The selection of a stable isotope for SILAC involves a trade-off between cost and potential impacts on analytical performance. While deuterated amino acids are often more economical, they can introduce a phenomenon known as the "chromatographic deuterium isotope effect," which can influence quantification accuracy. In contrast, ¹³C and ¹⁵N-labeled amino acids are generally considered the gold standard for high-precision quantitative proteomics due to their negligible impact on peptide chromatography.

Table 1: Quantitative Performance Comparison of Deuterated vs. ¹³C/¹⁵N-Labeled Lysine

FeatureThis compound (Deuterated Lysine)¹³C- and/or ¹⁵N-Labeled Lysine
Principle of Labeling Metabolic incorporation of lysine with deuterium (²H) atoms.Metabolic incorporation of lysine with heavy carbon (¹³C) and/or nitrogen (¹⁵N) isotopes.
Mass Shift Variable, dependent on the number of deuterium atoms (e.g., +3 Da for d3-lysine).Fixed and predictable mass shift (e.g., +6 Da for ¹³C₆-Lysine, +8 Da for ¹³C₆,¹⁵N₂-Lysine).[1]
Chromatographic Isotope Effect Can cause a slight retention time shift in reversed-phase chromatography, with deuterated peptides often eluting slightly earlier than their non-deuterated counterparts.[1][2] This can potentially impact quantification accuracy if peak integration is not carefully controlled.[3][4]Generally, no significant chromatographic isotope effect is observed. Labeled and unlabeled peptides co-elute, minimizing quantification errors arising from differential elution profiles.
Accuracy Can be high, but may be compromised by the chromatographic isotope effect, especially in complex mixtures or when using separation methods with very high resolution.Considered the gold standard for accuracy in SILAC experiments due to the co-elution of labeled and unlabeled peptides.
Precision Generally good, but the chromatographic shift can introduce variability and potentially lower precision compared to ¹³C/¹⁵N labels.High precision with relative standard deviations typically better than 5% under optimal conditions.
Cost Generally lower than ¹³C and ¹⁵N-labeled amino acids.Higher cost, particularly for multiply-labeled amino acids.
Primary Application Protein identification and de novo sequencing, where the mass tag is the primary requirement. Also used in quantitative studies where potential chromatographic effects are carefully managed.High-accuracy quantitative proteomics, including the study of post-translational modifications and protein-protein interactions.

Experimental Protocols

The following are detailed methodologies for conducting a SILAC experiment for quantitative proteomics, with a specific application to the study of Receptor Tyrosine Kinase (RTK) signaling.

General SILAC Protocol for Quantitative Proteomics
  • Cell Culture and Labeling:

    • Two populations of cells are cultured in parallel. One population is grown in "light" SILAC medium containing natural abundance L-lysine, while the other is grown in "heavy" SILAC medium where the natural lysine is replaced with either this compound, ¹³C₆-L-lysine, or ¹³C₆,¹⁵N₂-L-lysine.

    • Cells should be cultured for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid into the proteome. The incorporation efficiency should be checked by mass spectrometry.

  • Experimental Treatment:

    • Once fully labeled, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

  • Cell Lysis and Protein Extraction:

    • After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined for each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Mixing:

    • Equal amounts of protein from the "light" and "heavy" cell lysates are mixed together. This early-stage mixing is a key advantage of SILAC as it minimizes experimental variability.

  • Protein Digestion:

    • The mixed protein sample is subjected to standard proteomics sample preparation, including reduction of disulfide bonds with DTT and alkylation of cysteines with iodoacetamide.

    • The proteins are then digested into peptides, typically using trypsin, which cleaves C-terminal to lysine and arginine residues.

  • Peptide Fractionation and Desalting:

    • For complex samples, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

    • Peptides are desalted using a C18 StageTip or equivalent before mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects the mass difference between the "light" and "heavy" peptide pairs.

  • Data Analysis:

    • Specialized software is used to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide peaks.

Specific Protocol: Quantitative Analysis of Receptor Tyrosine Kinase (RTK) Signaling

This protocol outlines the use of SILAC to identify and quantify changes in protein phosphorylation and protein-protein interactions downstream of RTK activation.

  • SILAC Labeling:

    • Culture two populations of a relevant cell line (e.g., a cancer cell line overexpressing an RTK of interest) in "light" and "heavy" SILAC media as described in the general protocol.

  • Cell Stimulation:

    • After complete labeling, starve the cells of serum for several hours to reduce basal signaling.

    • Stimulate the "heavy" labeled cells with the appropriate ligand for the RTK of interest for a specific time course (e.g., 5, 10, 20 minutes). The "light" labeled cells serve as the unstimulated control.

  • Lysis and Mixing:

    • Lyse the cells at the specified time points and mix the "light" and "heavy" lysates in a 1:1 protein ratio.

  • Immunoprecipitation (Optional):

    • To enrich for phosphotyrosine-containing peptides or specific signaling proteins, perform immunoprecipitation using a pan-phosphotyrosine antibody or an antibody against the RTK or a downstream signaling component.

  • Protein Digestion and LC-MS/MS Analysis:

    • Proceed with protein digestion and LC-MS/MS analysis as described in the general protocol.

  • Data Analysis:

    • Identify and quantify proteins and their phosphorylation sites. Proteins showing a significant change in their heavy/light ratio upon stimulation are considered to be involved in the RTK signaling pathway.

Visualizing Experimental Workflows

Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams are generated using Graphviz (DOT language) to illustrate the SILAC workflow and its application in studying RTK signaling.

SILAC_Workflow cluster_labeling Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis light_cells Light Cells (Natural Lysine) control Control Condition light_cells->control heavy_cells Heavy Cells (Isotope-Labeled Lysine) treatment Treatment Condition heavy_cells->treatment mix Mix Lysates (1:1) control->mix treatment->mix digest Protein Digestion (Trypsin) mix->digest fractionate Peptide Fractionation (Optional) digest->fractionate lcms LC-MS/MS Analysis fractionate->lcms data Data Analysis (Quantification) lcms->data

Caption: General workflow for a SILAC experiment.

RTK_Signaling_SILAC cluster_cells SILAC Labeled Cells cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_results Results light Light Cells (Unstimulated Control) mix_lysates Mix Lysates (1:1) light->mix_lysates heavy Heavy Cells (Ligand Stimulated) heavy->mix_lysates ip Immunoprecipitation (e.g., anti-pTyr) mix_lysates->ip digest_peptides Protein Digestion ip->digest_peptides lc_ms LC-MS/MS digest_peptides->lc_ms quant Quantify Heavy/Light Ratios lc_ms->quant pathway_proteins Identify RTK Signaling Pathway Components quant->pathway_proteins

Caption: SILAC workflow for studying RTK signaling.

Conclusion

The choice between deuterated and ¹³C/¹⁵N-labeled lysine for quantitative proteomics requires careful consideration of the experimental goals and available resources. For applications demanding the highest accuracy and precision, such as the detailed characterization of signaling pathways or the validation of biomarkers, ¹³C and ¹⁵N-labeled lysine are the preferred reagents due to their negligible chromatographic isotope effects. This compound and other deuterated lysine analogs offer a more cost-effective alternative and can be effectively used for protein identification and quantification, provided that potential chromatographic shifts are recognized and accounted for during data analysis. By understanding the performance characteristics of each labeling strategy and adhering to rigorous experimental protocols, researchers can confidently generate high-quality quantitative proteomics data to advance their scientific discoveries.

References

A Guide to Inter--laboratory Comparison of Protein Turnover Rates Measured with Deuterated Lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of protein turnover rates using the stable isotope-labeled amino acid, H-Lys(Z)-OH-d3. As no formal inter-laboratory studies on this specific tracer have been published, this document outlines a standardized protocol and data reporting structure to facilitate such a comparison, ensuring data consistency and reliability across different research sites.

Introduction and Rationale

The measurement of protein turnover, the balance between protein synthesis and degradation, is crucial for understanding cellular homeostasis in both healthy and diseased states.[1] Stable isotope labeling with amino acids, followed by mass spectrometry, has become a powerful technique for these measurements.[1] However, significant variability in protein half-life measurements has been observed between different laboratories, even when analyzing the same cell lines. This highlights the need for standardized protocols to ensure the reproducibility and comparability of data.

This guide proposes a standardized workflow for an inter-laboratory comparison using this compound, a deuterated and protected form of lysine, to serve as a tracer for newly synthesized proteins. A successful comparison will help establish best practices and identify key sources of variability in protein turnover experiments.

Proposed Inter-laboratory Study Design

Objective: To assess the inter-laboratory variability of protein turnover rates measured in a standardized cell line using this compound.

Participating Laboratories: A minimum of three independent laboratories with experience in cell culture, stable isotope labeling, and quantitative mass spectrometry-based proteomics.

Standardized Materials:

  • Cell Line: A well-characterized and widely available cell line (e.g., HeLa or HEK293) from a centralized cell bank to be distributed to all participating labs.

  • Isotope Tracer: A single batch of this compound to be distributed to all labs.

  • Cell Culture Reagents: Standardized cell culture medium (e.g., DMEM without L-lysine), fetal bovine serum (FBS) from a single lot, and other essential reagents.

  • Internal Standards: A common set of protein standards for assessing instrument performance and data normalization.

Standardized Experimental Protocol

A detailed, standardized protocol is essential to minimize experimental variability between laboratories. The following protocol is based on established dynamic SILAC (Stable Isotope Labeling by Amino acids in Cell culture) methodologies.[2][3]

3.1. Cell Culture and Labeling

  • Cell Line Authentication and Expansion: Upon receipt, each laboratory should perform cell line authentication (e.g., by short tandem repeat analysis) and expand the cells for a limited number of passages in standard lysine-containing DMEM supplemented with 10% FBS.

  • Adaptation to "Light" Medium: For adaptation, grow cells for at least five passages in DMEM specifically lacking L-lysine, supplemented with a known concentration of unlabeled L-lysine and 10% dialyzed FBS. This ensures that the cellular amino acid pools are equilibrated with the defined medium.

  • Pulse Labeling: To start the turnover experiment, replace the "light" medium with a "heavy" medium containing this compound at the same molar concentration as the unlabeled lysine.

  • Time Points: Harvest cells at multiple time points after the introduction of the "heavy" label (e.g., 0, 4, 8, 12, 24, and 48 hours). The 0-hour time point represents the unlabeled proteome.

  • Cell Harvesting: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS), and store the cell pellets at -80°C until further processing.

3.2. Sample Preparation

  • Cell Lysis: Lyse the cell pellets in a standard lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standardized method like the bicinchoninic acid (BCA) assay.

  • Protein Digestion:

    • Take a fixed amount of protein (e.g., 50 µg) from each time point.

    • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Digest the proteins into peptides overnight using a sequence-grade trypsin. Trypsin cleaves at the C-terminus of lysine and arginine residues.[4]

  • Peptide Cleanup: Desalt the resulting peptide mixtures using C18 solid-phase extraction (SPE) cartridges.

3.3. LC-MS/MS Analysis

  • Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography (nLC) system.

  • LC-MS/MS Method:

    • Load a standardized amount of peptides (e.g., 1 µg) onto the nLC system.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.

  • Quality Control: Analyze a standard peptide mixture at the beginning and end of each sample set to monitor instrument performance.

3.4. Data Analysis

  • Peptide and Protein Identification: Process the raw mass spectrometry data using a standardized software pipeline (e.g., MaxQuant) to identify peptides and proteins.

  • Quantification of Labeled Peptides: For each identified peptide containing lysine, determine the ratio of the "heavy" (deuterium-labeled) to "light" (unlabeled) forms at each time point.

  • Calculation of Protein Turnover Rates:

    • For each protein, calculate the average heavy/light ratio from its constituent peptides.

    • The rate of incorporation of the "heavy" label over time reflects the protein synthesis rate.

    • The protein turnover rate (k) can be calculated by fitting the data to a first-order kinetics model.

    • The protein half-life (t1/2) can then be calculated using the formula: t1/2 = ln(2)/k.

Data Presentation and Comparison

To facilitate a clear comparison of results from different laboratories, all quantitative data should be summarized in a standardized table format. The following table provides a template for reporting protein turnover rates for a set of common, well-characterized proteins. Hypothetical data is included to illustrate the expected format and potential inter-laboratory variability.

Protein (UniProt ID)GeneFunctionLab 1 Half-life (hours)Lab 2 Half-life (hours)Lab 3 Half-life (hours)Mean Half-life (hours)Standard Deviation
P04049HSPA8Chaperone28.530.129.329.30.8
P62258ACTG1Cytoskeleton45.242.846.544.81.8
P62736TUBA1BCytoskeleton38.941.239.840.01.2
P02768ALBCarrier Protein65.768.364.966.31.8
P08670VIMIntermediate Filament55.152.956.454.81.8

Mandatory Visualizations

5.1. Signaling Pathway: mTOR Regulation of Protein Synthesis

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and protein synthesis, making it highly relevant to protein turnover studies. External signals like growth factors and nutrients activate mTOR, which in turn promotes protein synthesis through its downstream effectors.

mTOR_Pathway GrowthFactors Growth Factors / Nutrients PI3K_Akt PI3K-Akt Pathway GrowthFactors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Ribosome Ribosome Biogenesis & Protein Synthesis S6K1->Ribosome eIF4E eIF4E eIF4E_BP1->eIF4E Translation_Initiation Translation Initiation eIF4E->Translation_Initiation Experimental_Workflow CellCulture Standardized Cell Culture (e.g., HeLa) Labeling Pulse Labeling with This compound CellCulture->Labeling Harvesting Cell Harvesting at Multiple Time Points Labeling->Harvesting Lysis Cell Lysis & Protein Quantification Harvesting->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis: Identification & Quantification LCMS->DataAnalysis TurnoverCalc Protein Turnover Rate Calculation DataAnalysis->TurnoverCalc

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of H-Lys(Z)-OH-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of H-Lys(Z)-OH-d3, a deuterated N-epsilon-Z-L-lysine, fostering a secure research environment and building trust through adherence to best practices.

Key Safety and Handling Information

The following table summarizes crucial data for H-Lys(Z)-OH, which should be considered applicable to this compound for disposal purposes.

ParameterInformationSource
CAS Number 1155-64-2 (for H-Lys(Z)-OH)[2]
Molecular Formula C14H20N2O4 (for H-Lys(Z)-OH)[2]
Appearance Powder
Storage Class 11 - Combustible Solids
Personal Protective Equipment (PPE) Eyeshields, Gloves, type N95 (US) respirator
First Aid: Skin Contact Remove affected clothing and wash all exposed skin area with mild soap and water, followed by warm water rinse.
First Aid: Eye Contact Rinse immediately with plenty of water. Obtain medical attention if pain, blinking or redness persists.
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing.
First Aid: Ingestion Rinse mouth. Do NOT induce vomiting.

Step-by-Step Disposal Protocol

This section outlines the detailed methodology for the proper disposal of this compound in various forms.

1. Solid Waste Disposal:

  • Containment: Using a clean shovel or spatula, carefully transfer the solid this compound into a dry, sealable, and clearly labeled chemical waste container. Minimize the generation of dust during this process.

  • Labeling: The waste container must be accurately labeled with the full chemical name, "this compound," and any relevant hazard information.

  • Storage: Store the sealed container in a designated, secure chemical waste storage area, away from incompatible materials, until collection by your institution's waste management service.

2. Liquid Waste Disposal (Solutions containing this compound):

  • Collection: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled waste container for chemical liquids. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: Clearly label the container with "this compound solution" and the name of the solvent(s).

  • Storage: Store the sealed liquid waste container in a designated and secure area, following all institutional protocols for chemical waste storage.

3. Contaminated Labware and PPE Disposal:

  • Decontamination: Whenever possible, decontaminate reusable labware according to your standard laboratory procedures.

  • Disposal of Single-Use Items: Dispose of contaminated single-use items, such as gloves, weighing paper, and pipette tips, in the designated solid chemical waste container for this compound.

  • Glassware: Broken glassware contaminated with this compound should be placed in a designated "sharps" or "broken glass" container for chemical waste.

4. Arranging for Final Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or chemical safety officer to schedule a pickup for the this compound waste.

  • Provide Information: Accurately communicate the contents of the waste containers to the disposal service.

Important Considerations:

  • Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination.

  • Always consult your institution's specific disposal guidelines. Regulations can vary.

  • In case of a spill: For solid spills, carefully sweep the material to avoid creating dust and place it into a designated chemical waste container. For liquid spills, follow your laboratory's established spill cleanup procedure for chemical waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste form Identify Waste Form start->form solid Solid (Powder) form->solid Solid liquid Liquid (Solution) form->liquid Liquid contaminated Contaminated Materials (PPE, Labware) form->contaminated Contaminated collect_solid Place in Labeled Solid Chemical Waste Container solid->collect_solid collect_liquid Place in Labeled Liquid Chemical Waste Container liquid->collect_liquid collect_contaminated Place in Designated Chemical Waste Container contaminated->collect_contaminated store Store in Designated Secure Area collect_solid->store collect_liquid->store collect_contaminated->store contact Contact EHS for Disposal Pickup store->contact end End: Proper Disposal contact->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling H-Lys(Z)-OH-d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for H-Lys(Z)-OH-d3

This guide provides crucial safety, handling, and disposal information for this compound, a deuterated derivative of Nε-benzyloxycarbonyl-L-lysine. While the Safety Data Sheet (SDS) for the non-deuterated analogue, H-Lys(Z)-OH, does not classify it as a hazardous substance, it is imperative to handle all laboratory chemicals with a comprehensive safety protocol to minimize risk.[1] This document outlines best practices derived from safety data for the parent compound and general laboratory safety standards for the protection of all personnel.

Hazard Summary & Key Properties

This compound is a stable, isotopically labeled amino acid derivative.[2][3] Although not classified as hazardous, exposure to the powdered form may cause irritation to the respiratory tract, skin, and eyes.[1] Therefore, adherence to proper personal protective equipment (PPE) and handling procedures is essential. The primary routes of potential exposure are inhalation of dust, skin contact, and eye contact.

The table below summarizes key quantitative data for the non-deuterated parent compound, H-Lys(Z)-OH.

PropertyValueReference
Molecular Formula C₁₄H₂₀N₂O₄[1]
Molecular Weight 280.32 g/mol
Appearance White to off-white powder/solid
Melting Point 259 °C (decomposes)
Storage Temperature 2-8°C is recommended for similar compounds

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact and inhalation. The following equipment should be worn at all times when handling this compound.

PPE CategoryItemSpecificationJustification
Eye Protection Safety Glasses with Side Shields or GogglesMust conform to ANSI Z.87.1 standards.Protects eyes from irritation caused by airborne dust particles.
Hand Protection Nitrile GlovesInspect for tears or punctures before use.Provides a barrier against skin contact and potential irritation.
Body Protection Laboratory CoatFully buttoned, flame-resistant material recommended.Protects skin and personal clothing from contamination.
Respiratory Protection N95 Dust Mask (or equivalent)NIOSH-approved respirator.Recommended when handling the powder outside of a fume hood to prevent inhalation of dust.

Operational Plan: Step-by-Step Handling Protocol

This section provides a detailed methodology for the safe handling of this compound from preparation to disposal.

Preparation and Precautionary Measures
  • Area Designation: Conduct all manipulations of this compound within a designated area, preferably in a certified chemical fume hood, to ensure good ventilation.

  • Emergency Equipment: Confirm that an operational emergency eyewash station and safety shower are readily accessible before beginning work.

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Material Handling: Avoid actions that generate dust, such as vigorous shaking or scraping. Use tools and techniques that minimize aerosolization.

Handling and Experimental Procedure
  • Weighing: Carefully weigh the powder in a fume hood or on a balance with a draft shield.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and moisture absorption.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Spill Response: In the event of a small spill, mechanically recover the product by sweeping or shoveling it into a suitable, labeled container for disposal. Avoid generating dust during cleanup.

Post-Handling and Decontamination
  • Work Area Cleaning: After handling is complete, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of all cleaning materials as contaminated waste.

  • PPE Removal: Carefully remove gloves and dispose of them in the designated chemical waste container. Remove your lab coat, ensuring it does not contact your personal clothing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste and disposed of according to institutional, local, state, and federal regulations.

  • Solid Waste: All contaminated solid materials, including used gloves, weighing papers, and cleaning supplies, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, designated, and sealed hazardous waste container. Do not pour chemical waste down the drain.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handle 2. Handling cluster_cleanup 3. Cleanup cluster_dispose 4. Disposal A Designate Work Area (Fume Hood) B Verify Emergency Equipment A->B C Don Required PPE B->C D Weigh Compound Carefully C->D E Perform Experiment D->E F Keep Container Sealed E->F K Collect Liquid Waste E->K G Decontaminate Work Surface F->G H Doff & Dispose of PPE G->H I Wash Hands Thoroughly H->I J Collect Solid Waste H->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.